3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGCSWOAILTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a crucial intermediate in the development of pharmaceutical agents, particularly next-generation iron chelators. The primary focus is on the most prevalent and efficient method: the O-benzylation of 3-hydroxy-2-methyl-4(1H)-pyridinone. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses alternative synthetic strategies. Authored for researchers, medicinal chemists, and process development scientists, this guide emphasizes mechanistic understanding, practical execution, and robust analytical validation to ensure the reliable and scalable production of this key molecule.
Introduction: Significance of this compound
This compound serves as a pivotal protected intermediate in the synthesis of various biologically active compounds. Its core structure is closely related to Deferiprone, an established oral iron chelator used in the treatment of iron overload in patients with thalassemia.[1][2][3] The benzyloxy group acts as a robust protecting group for the 3-hydroxy moiety, allowing for selective modifications at other positions of the pyridinone ring. This strategy is fundamental in creating libraries of novel hydroxypyridinone-based chelators and other therapeutic agents with tailored properties.[4] The molecular formula of the target compound is C₁₃H₁₃NO₂, with a molecular weight of approximately 215.25 g/mol .[5][6][7]
The strategic importance of this compound lies in its ability to facilitate the synthesis of derivatives that might offer improved efficacy, pharmacokinetic profiles, or reduced toxicity compared to existing drugs. Therefore, a reliable and well-understood synthetic route is paramount for advancing research in this area.
Primary Synthesis Pathway: O-Benzylation of 3-Hydroxy-2-methyl-4-pyrone
The most direct and widely adopted synthesis for this compound proceeds in two key stages from commercially available 3-hydroxy-2-methyl-4-pyrone (maltol).
-
Stage 1: O-benzylation of maltol to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
-
Stage 2: Conversion of the pyranone intermediate to the target pyridinone via reaction with an ammonia source.
Reaction Principle and Mechanism
Stage 1: Williamson Ether Synthesis
The first stage is a classic Williamson ether synthesis.[8][9][10] In this Sₙ2 reaction, the hydroxyl group of maltol is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide.[11][12] This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the benzyl ether.[8][11][13]
-
Causality of Reagent Choice:
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate strength, low cost, and ease of handling.[14] For substrates sensitive to stronger bases, or to drive the reaction to completion, sodium hydride (NaH) can be employed, which irreversibly deprotonates the hydroxyl group.[12]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic intermediates and does not participate in the reaction.[10][12][14]
-
Electrophile: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times.
-
Stage 2: Pyranone to Pyridinone Conversion
The second stage involves a ring transformation. The 3-(benzyloxy)-2-methyl-4H-pyran-4-one intermediate reacts with an aqueous ammonia solution. The reaction proceeds via nucleophilic attack of ammonia at the C2 or C6 position of the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the more thermodynamically stable pyridinone ring.[15]
Detailed Experimental Protocol
This protocol is a synthesized representation of established laboratory procedures and should be performed with appropriate safety precautions.[6]
Stage 1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
-
To a stirred mixture of 3-hydroxy-2-methyl-4-pyrone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry dimethylformamide (DMF, 5-10 mL/mmol), add benzyl chloride (1.2 eq).[14]
-
Heat the reaction mixture at 90°C for 3-4 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 3-(benzyloxy)-2-methyl-4H-pyran-4-one, which can often be used in the next step without further purification.
Stage 2: Synthesis of this compound
-
Dissolve the crude 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1.0 eq) in ethanol.[15]
-
Add an excess of aqueous ammonia solution (e.g., 28-30%) and reflux the mixture overnight.[15]
-
Monitor the reaction by TLC. Upon completion, remove the solvent by distillation under reduced pressure.[15]
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1.[15] This step protonates the pyridinone, which may cause precipitation of impurities.
-
Wash the acidic aqueous phase with ethyl acetate to remove any remaining starting material or non-basic impurities.[15]
-
Adjust the pH of the aqueous phase to ~10 with a 2M sodium hydroxide solution.[15]
-
Extract the product into chloroform or dichloromethane (3x volumes).[15]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]
-
The crude product can be recrystallized from a methanol/ether solvent system to afford this compound as a crystalline solid.[15] The reported melting point is in the range of 162-173°C.[15]
Workflow Visualization
Alternative Synthetic Strategies
While the O-benzylation of maltol followed by aminolysis is the most common route, other methods exist, particularly those involving alternative benzylation agents. These can be advantageous when the substrate is sensitive to the relatively harsh basic conditions of the traditional Williamson synthesis.[16]
Benzylation via Benzyl Triflate Reagents
A milder, nearly neutral method involves the use of pre-activated benzylation reagents like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (BnOPT).[16][17]
-
Mechanism: This reagent transfers a benzyl group to an alcohol upon mild heating. The mechanism is believed to be Sₙ1-like, proceeding through a reactive phenylcarbenium species that is trapped by the alcohol.[16] This avoids the need for a strong base, making it compatible with more sensitive functional groups.[16]
Comparative Analysis of Synthesis Routes
| Parameter | Primary Route (Williamson) | Alternative Route (BnOPT) |
| Reagent Cost & Availability | High (Maltol, Benzyl Halide, K₂CO₃ are inexpensive) | Lower (BnOPT is a specialty reagent, more expensive) |
| Reaction Conditions | Harsher (Requires base, elevated temperatures) | Milder (Nearly neutral, thermal)[16] |
| Substrate Scope | Good for robust molecules | Excellent for base-sensitive substrates[16] |
| Workup Procedure | Multi-step acid-base extraction required | Simpler filtration and chromatographic purification[17] |
| Overall Yield | Generally high (Reported ~75% for the pyridinone step)[15] | Good to excellent for the benzylation step[16] |
| Scalability | Highly scalable and industrially proven | Less proven on an industrial scale |
Spectroscopic and Analytical Characterization
Self-validation of the synthesis requires rigorous characterization of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals for this compound (in CDCl₃) would include:[15]
-
A singlet for the methyl protons (CH₃) around δ 2.15 ppm.
-
A singlet for the benzylic protons (CH₂Ph) around δ 5.03 ppm.
-
A doublet for the C5 proton of the pyridinone ring around δ 6.35 ppm.
-
A multiplet for the phenyl protons (Ph-H) in the range of δ 7.25-7.31 ppm.
-
A doublet for the C6 proton of the pyridinone ring around δ 7.39 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₃H₁₃NO₂).[4]
-
Melting Point: A sharp melting point is a good indicator of purity. The reported range is 162-173°C.[15]
Conclusion
The synthesis of this compound is a well-established and robust process, critical for the advancement of medicinal chemistry programs targeting iron-related disorders and beyond. The primary pathway, leveraging the Williamson ether synthesis on a maltol-derived pyranone, remains the most practical and scalable approach for general applications. However, for delicate substrates incompatible with basic conditions, milder alternative benzylation methods provide valuable strategic options. This guide provides the foundational knowledge—from mechanistic principles to detailed, actionable protocols—enabling researchers to confidently synthesize and validate this key chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-二甲基-3-羟基-4-吡啶酮 - 去铁酮 [sigmaaldrich.com]
- 4. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | 61160-18-7 [amp.chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
For distribution to: Researchers, scientists, and drug development professionals
Introduction
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is a heterocyclic organic compound belonging to the pyridinone class. Its core structure is a pyridin-4-one ring, which is a key scaffold in medicinal chemistry due to its versatile biological activities. The derivatization of this core, in this case with a methyl group at the 2-position and a benzyloxy group at the 3-position, can significantly influence its physicochemical properties and, consequently, its biological function.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound, particularly in the context of drug discovery and development. The methodologies for determining these properties are also detailed to provide a framework for experimental validation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 215.25 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61160-18-7 | [1][2][3] |
| Appearance | Khaki Solid | |
| Melting Point | 171-173 °C | [2][5] |
| Boiling Point | 389.5 °C at 760 mmHg | [5] |
| Density | 1.17 g/cm³ | [5] |
| logP (predicted) | 2.26230 | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry | [2] |
Solubility
pKa (Acid Dissociation Constant)
The pKa of the 3-hydroxy group in the parent 3-hydroxypyridin-4-one scaffold is crucial for its biological activity, particularly its ability to chelate metal ions like iron(III).[6][7] The benzyloxy group in this compound blocks this hydroxyl group, meaning the compound itself is not a primary chelator. However, it can be considered a prodrug or intermediate, where debenzylation would reveal the chelating 3-hydroxy-4-pyridinone core. The pKa of the N-H proton on the pyridinone ring is also a key parameter. A standard methodology for pKa determination is outlined in the experimental protocols.
logP (Partition Coefficient)
The partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted logP value of 2.26230 suggests that this compound is moderately lipophilic.[5] This property is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The reported ¹H NMR data in CDCl₃ is as follows: δ 2.15 (3H, s, CH₃), 5.03 (2H, s, CH₂Ph), 6.35 (1H, d, J = 6.9Hz, 5-H), 7.25-7.31 (5H, m, Ph-H), 7.39 (1H, d, J = 6.9Hz, 6-H).[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (ketone) group of the pyridinone ring, C-O-C (ether) linkage of the benzyloxy group, and C=C and C-H bonds of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 215.0946 g/mol .[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
UV-Vis Spectroscopy
The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the aromatic systems in the molecule.
Synthesis
This compound can be synthesized from 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The general procedure involves the reaction of the pyranone with an aqueous ammonia solution under reflux.[2] The product is then isolated and purified by recrystallization.
Experimental Protocols
The following are general protocols for the characterization of this compound. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Determination of Solubility
-
Add a small, known amount of this compound to a vial.
-
Add a known volume of the solvent to be tested (e.g., water, ethanol, DMSO).
-
Vortex the mixture for 1-2 minutes.
-
Allow the mixture to equilibrate at a controlled temperature for 24 hours.
-
Centrifuge the sample to pellet any undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.
-
Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH.
-
The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Protocol 3: NMR Spectroscopic Analysis
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Safety and Handling
This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Key physicochemical properties of the target compound.
Conclusion
This compound is a compound with potential applications in medicinal chemistry, likely as a precursor to biologically active 3-hydroxy-4-pyridinones. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. While some data, such as solubility and pKa, require experimental confirmation, the information presented here provides a solid foundation for researchers working with this molecule. As with any chemical substance, adherence to appropriate safety protocols is paramount.
References
- 1. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61160-18-7 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Intermediate in Chelator Synthesis
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone, with the CAS Number 61160-18-7 , is a pivotal molecule in the field of medicinal chemistry, primarily recognized for its role as a protected precursor to the 3-hydroxy-4-pyridinone scaffold.[1][2] This scaffold is the cornerstone of a class of potent iron chelators, most notably represented by the clinically approved drug deferiprone.[3][4] Understanding the synthesis, properties, and applications of this compound is therefore crucial for researchers and drug development professionals working on novel therapies for iron overload disorders and other conditions where metal chelation is a therapeutic strategy. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical application in the synthesis of advanced chelating agents.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and application in synthesis.
Structure:
The molecule consists of a 4(1H)-pyridinone core, substituted with a methyl group at the 2-position and a benzyloxy group at the 3-position. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which is essential for the iron-chelating activity of the deprotected molecule.
Molecular Formula: C₁₃H₁₃NO₂[5]
Molecular Weight: 215.25 g/mol [5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 61160-18-7 | [1] |
| IUPAC Name | 3-(benzyloxy)-2-methyl-1H-pyridin-4-one | [5] |
| Appearance | White to khaki solid | |
| Melting Point | 171-173 °C | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Synthesis and Characterization
The synthesis of this compound is a well-established process, typically involving the reaction of a pyranone precursor with an amine source. The following protocol is a detailed, step-by-step methodology based on established literature procedures.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Materials:
-
3-(benzyloxy)-2-methyl-4H-pyran-4-one
-
Aqueous ammonia solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
n-hexane
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1 g, 4.6 mmol) in a suitable solvent. Add an excess of aqueous ammonia solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Adjust the pH to 7 with hydrochloric acid (6 M).
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (9:1 v/v) as the eluent.
-
Final Product: Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound.
Characterization Data
Full spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (CDCl₃): δ 7.39 (d, 1H, J = 6.9 Hz, H-6), 7.31-7.25 (m, 5H, Ar-H), 6.35 (d, 1H, J = 6.9 Hz, H-5), 5.03 (s, 2H, CH₂Ph), 2.15 (s, 3H, CH₃).[2]
-
¹³C NMR: Expected signals for the pyridinone ring, the methyl group, the benzylic carbon, and the aromatic carbons of the benzyl group.
-
IR (KBr): Characteristic peaks for C=O (pyridinone), C=C (aromatic and pyridinone rings), and C-O-C (ether) bonds.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₃NO₂ [M+H]⁺.
Mechanism of Action and Biological Significance: A Prodrug Approach to Iron Chelation
The primary significance of this compound lies in its role as a prodrug or synthetic intermediate for 3-hydroxy-4-pyridinone iron chelators.[2] The benzyloxy group masks the hydroxyl group that, along with the adjacent ketone, forms the bidentate chelation site for ferric iron (Fe³⁺).
Diagram 2: Mechanism of Iron Chelation
Caption: Prodrug activation and subsequent iron chelation.
Upon removal of the benzyl protecting group, typically through catalytic hydrogenation (e.g., H₂/Pd-C), the active 3-hydroxy-4-pyridinone is revealed.[6] This active chelator can then bind to iron in a 3:1 ligand-to-metal ratio, forming a stable, water-soluble complex that can be readily excreted from the body.[3][7] This mechanism is fundamental to the treatment of iron overload conditions such as thalassemia and sickle cell disease, where chronic blood transfusions lead to toxic levels of iron accumulation.[3]
Applications in Research and Drug Development
The primary application of this compound is as a key building block in the synthesis of more complex iron chelators. Its protected nature allows for chemical modifications at other positions of the molecule without interference from the reactive hydroxyl group.
-
Synthesis of Advanced Chelators: Researchers utilize this compound to construct multidentate or targeted chelators. For example, it can be incorporated into larger molecular scaffolds to create hexadentate ligands, which exhibit enhanced iron binding affinity and specificity.[2]
-
Development of Prodrugs: The benzyloxy group can be part of a prodrug strategy to improve the pharmacokinetic properties of the active chelator, such as oral bioavailability or targeted delivery.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs starting from this compound, medicinal chemists can systematically investigate how structural modifications impact chelation efficiency, selectivity, and biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the development of life-saving iron-chelating drugs. Its well-defined synthesis and chemical properties, combined with its strategic role as a protected precursor to the potent 3-hydroxy-4-pyridinone chelating motif, make it an invaluable resource for researchers in medicinal chemistry and drug development. A thorough understanding of this compound's characteristics and applications is essential for advancing the design and synthesis of novel therapies for iron overload and other metal-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Chelators [sickle.bwh.harvard.edu]
- 5. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Mechanism of Action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a compound designed as a prodrug for therapeutic applications. We will dissect its conversion to the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone, and subsequently explore the primary and potential secondary mechanisms through which this active moiety exerts its biological effects. The core focus will be on its function as a potent iron chelator, with a secondary exploration of its potential role as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.
Introduction: The Prodrug Strategy
This compound is strategically designed as a prodrug. The benzyloxy group serves as a protective moiety for the 3-hydroxy group, which is crucial for the compound's primary biological activity. This prodrug approach is a common and effective strategy in medicinal chemistry to enhance pharmacokinetic properties such as absorption and to circumvent premature metabolism of the active functional group. The in vivo bioactivation of this compound is a critical first step in its mechanism of action.
Bioactivation: Unmasking the Active Moiety
The conversion of the inactive benzyloxy-prodrug to the active 3-hydroxy-2-methyl-4(1H)-pyridinone is achieved through enzymatic cleavage of the benzyl ether bond. This metabolic process, known as O-debenzylation, is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.
Experimental Workflow: In Vitro Metabolic Stability Assay
A common method to assess the conversion of a prodrug to its active form is through an in vitro metabolic stability assay using liver microsomes.
Caption: Workflow for an in vitro metabolic stability assay.
Protocol: In Vitro Microsomal Stability Assay
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound and the formation of the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t½).
Primary Mechanism of Action: Iron Chelation
The principal mechanism of action of the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone, is its ability to act as a potent and selective chelator of ferric iron (Fe³⁺). This is analogous to the well-established mechanism of the clinically used iron chelator, deferiprone (1,2-dimethyl-3-hydroxy-4-pyridin-4-one).[1][2]
The Chemistry of Chelation
The 3-hydroxy and 4-keto groups on the pyridinone ring form a bidentate ligand, meaning they can each form a coordinate bond with a central metal ion. Three molecules of 3-hydroxy-2-methyl-4(1H)-pyridinone coordinate with one ferric ion to form a stable, neutral 3:1 complex.[1] This complex is water-soluble and can be readily excreted from the body, primarily via the urine.[1]
Caption: Formation and excretion of the iron-pyridinone complex.
Therapeutic Implications of Iron Chelation
In conditions of iron overload, such as thalassemia major which requires frequent blood transfusions, excess iron can accumulate in various organs, leading to oxidative stress and organ damage. By chelating and removing this excess iron, 3-hydroxy-2-methyl-4(1H)-pyridinone can mitigate iron-induced toxicity.[1] The reduction of labile iron pools also diminishes the catalytic role of iron in the formation of reactive oxygen species (ROS) via the Fenton reaction.
Potential Secondary Mechanism of Action: COMT Inhibition
Beyond its primary role as an iron chelator, there is evidence to suggest that 3-hydroxypyridinones may also act as inhibitors of catechol-O-methyltransferase (COMT).[3] COMT is a key enzyme involved in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Rationale for COMT Inhibition
The 3-hydroxy-4-pyridinone and 3-hydroxy-2-pyridinone scaffolds are structurally similar to the catechol substrates of COMT. This structural mimicry allows these compounds to bind to the active site of the enzyme, potentially inhibiting its catalytic activity.
Assessing COMT Inhibition
The inhibitory potential of 3-hydroxy-2-methyl-4(1H)-pyridinone against COMT can be determined using an in vitro enzyme inhibition assay.
Experimental Protocol: In Vitro COMT Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COMT and a suitable substrate (e.g., a catechol estrogen). The reaction also requires the methyl donor, S-adenosyl-L-methionine (SAM).
-
Inhibitor Preparation: Prepare serial dilutions of 3-hydroxy-2-methyl-4(1H)-pyridinone.
-
Reaction Mixture: In a 96-well plate, combine the COMT enzyme, the substrate, SAM, and varying concentrations of the inhibitor. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Quantify the formation of the methylated product using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical COMT Inhibition Data
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound is not extensively available, the well-characterized pharmacokinetics of deferiprone can serve as a valuable reference. Deferiprone is rapidly absorbed orally and is primarily metabolized via glucuronidation before being excreted in the urine.[4] A similar metabolic fate, following the initial debenzylation, can be anticipated for 3-hydroxy-2-methyl-4(1H)-pyridinone.
Conclusion
The mechanism of action of this compound is a multi-step process initiated by its bioactivation from a prodrug to its active form, 3-hydroxy-2-methyl-4(1H)-pyridinone. The primary and most well-understood mechanism of this active metabolite is its potent iron-chelating activity, which forms the basis of its therapeutic potential in iron overload disorders. A plausible secondary mechanism involves the inhibition of the enzyme catechol-O-methyltransferase, which warrants further investigation to determine its clinical relevance. This dual-action potential makes this class of compounds an interesting subject for ongoing research and drug development.
References
- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechol O-methyltransferase. 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Foundational Intermediate in Chelator Synthesis
An In-Depth Technical Guide to the Early Literature of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
This compound emerged in the scientific literature not as an end-product with direct therapeutic applications, but as a crucial and strategically designed intermediate. Its primary significance lies in its role as a protected precursor for the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone and its derivatives. This class of compounds, particularly the 3-hydroxy-4(1H)-pyridinones, are potent bidentate iron chelators, investigated extensively for the treatment of iron overload conditions, such as β-thalassemia.[1][2][3] The benzyl group serves as a robust protecting group for the 3-hydroxy moiety, allowing for chemical modifications on other parts of the pyridinone scaffold before its removal to yield the active, metal-chelating hydroxyl group.[4] This guide delves into the early literature, focusing on the fundamental synthesis, characterization, and the chemical logic behind the use of this foundational molecule.
Physicochemical & Structural Characteristics
A clear understanding of a compound's physical properties is essential for its application in synthetic chemistry. This compound is typically a solid at room temperature.[5][6] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 61160-18-7 | [7][8][9][10] |
| Molecular Formula | C₁₃H₁₃NO₂ | [7][8][9] |
| Molecular Weight | 215.25 g/mol | [7][8][9] |
| Melting Point | 171-173 °C | [5][11] |
| Appearance | Khaki or Brown Solid | [5][6] |
| Storage Temp. | Room Temperature or 0-5 °C, Sealed in Dry Conditions | [5][6] |
Core Synthesis: From Pyranone to Pyridinone
The most prevalent and foundational synthesis of this compound described in early chemical literature involves a ring transformation reaction. The process starts with 3-(benzyloxy)-2-methyl-4H-pyran-4-one, which is reacted with an amine source, typically aqueous ammonia, to replace the oxygen heteroatom in the pyranone ring with nitrogen, thereby forming the desired pyridinone ring system.[4][5]
Experimental Workflow: Synthesis Protocol
This protocol is a synthesized representation of the general procedure found in the literature.[5]
Objective: To synthesize this compound from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Materials:
-
3-(benzyloxy)-2-methyl-4H-pyran-4-one
-
Ethanol
-
Aqueous Ammonia Solution
-
Concentrated Hydrochloric Acid
-
2 M Sodium Hydroxide Solution
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Methanol/Ether (for recrystallization)
Procedure:
-
Reaction Setup: Dissolve 3-(benzyloxy)-2-methyl-4H-pyran-4-one (e.g., 0.064 mol) in ethanol (e.g., 25 mL) in a round-bottom flask.[5]
-
Ring Transformation: Add aqueous ammonia solution (e.g., 50 mL) to the flask. Heat the reaction mixture to reflux and maintain it overnight.[5] The nucleophilic ammonia attacks the pyranone ring, initiating the transformation.
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]
-
Acidification & Washing: Dissolve the residue in water. Adjust the pH to 1 with concentrated hydrochloric acid. This step protonates the product and helps in removing non-basic impurities. Wash the acidic aqueous phase with ethyl acetate (e.g., 3 x 25 mL) to remove any remaining starting material or non-polar impurities.[5]
-
Basification & Extraction: Adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution.[5] This deprotonates the pyridinone, making it soluble in organic solvents. Extract the product into chloroform (e.g., 3 x 1 L).[5]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the crude product.[5]
-
Purification: Recrystallize the crude product from a solvent mixture of methanol/ether to obtain the purified this compound.[5] A yield of approximately 75% has been reported for this procedure.[5]
References
- 1. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L1 (1,2-dimethyl-3-hydroxypyrid-4-one) for oral iron chelation in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]
- 5. This compound | 61160-18-7 [amp.chemicalbook.com]
- 6. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 7. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 001chemical.com [001chemical.com]
- 9. scbt.com [scbt.com]
- 10. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
Topic: Potential Biological Targets of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(benzyloxy)-2-methyl-4(1H)-pyridinone is a member of the 3-hydroxypyridin-4-one (3,4-HOPO) class of heterocyclic compounds, distinguished by its potent and selective iron (Fe³⁺) chelating properties.[1][2][3] While its primary therapeutic application is rooted in the systemic removal of excess iron in overload disorders, the profound influence of iron on myriad cellular processes suggests a broader range of biological targets. This guide delineates the established and putative molecular targets of this compound, moving from its direct interaction with iron to its indirect modulation of iron-dependent enzymes and signaling pathways. We will explore the mechanistic basis for its potential utility in oncology, inflammation, and neuroprotection, providing field-proven experimental frameworks and protocols for target validation. This document serves as a foundational resource for exploiting the full therapeutic landscape of this versatile chemical scaffold.
Core Principle: The Chemistry of High-Affinity Iron Chelation
The biological activity of this compound is fundamentally dictated by the 3-hydroxy-4-pyridinone core. This motif provides an O,O-donor bidentate binding site that exhibits a high affinity and selectivity for hard trivalent metal ions, particularly Fe³⁺.[3][4][5] At physiological pH, three molecules of the deprotonated ligand coordinate with a single Fe³⁺ ion to form a stable, neutral 3:1 octahedral complex. This neutrality is critical as it facilitates passage across biological membranes, allowing the compound to access and sequester iron from intracellular pools.
The benzyloxy substituent at the 3-position and the methyl group at the 2-position modify the compound's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] The well-known oral iron chelator Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) serves as a clinical benchmark for this class, validating the therapeutic efficacy of the core scaffold in treating iron overload diseases.[4]
Primary Biological Target: Trivalent Iron (Fe³⁺)
The most direct and extensively characterized biological target is labile, non-protein-bound iron. In pathologies of iron overload, such as β-thalassemia, chronic transfusions lead to iron accumulation that overwhelms the storage capacity of ferritin, resulting in a rise in the highly reactive "labile iron pool." This free iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to significant oxidative stress and organ damage.[1][2] this compound directly sequesters this toxic iron, forming a stable complex that is subsequently eliminated from the body, thereby mitigating iron-induced toxicity.
Indirect and Potential Biological Targets: A Consequence of Iron Deprivation
By modulating the intracellular concentration of a critical metallic cofactor, this compound indirectly influences the activity of numerous iron-dependent proteins and pathways. This positions the compound as a potential therapeutic agent for a host of pathologies beyond simple iron overload.
Target Class: Iron-Dependent Enzymes
A vast number of enzymes rely on iron, often within an iron-sulfur cluster or a di-iron center, for their catalytic function.[7] Systemic or localized iron chelation can effectively inhibit these enzymes, providing a powerful therapeutic strategy.
-
Ribonucleotide Reductase (RNR): The Anti-Proliferative Axis RNR is the rate-limiting enzyme in the production of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[8][9] The R2 subunit of human RNR contains a di-iron center that is essential for generating a tyrosyl radical required for catalysis. Iron chelators inhibit RNR by disrupting this metallic core, leading to cell cycle arrest, primarily in the S phase, and inducing apoptosis.[9][10] This mechanism is a cornerstone of the anti-proliferative and potential anti-cancer activity of hydroxypyridinones.[11]
-
Prolyl Hydroxylases (PHDs): The Hypoxia-Mimicking Axis Hypoxia-inducible factor (HIF) prolyl hydroxylases are Fe²⁺- and 2-oxoglutarate-dependent oxygenases that regulate the stability of HIF-α subunits.[12] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By chelating the catalytic iron from the PHD active site, this compound can inhibit its activity, thus stabilizing HIF-α.[13] This mimics a hypoxic state, leading to the transcription of HIF target genes, including erythropoietin (EPO), which is a key therapeutic goal in the treatment of anemia associated with chronic kidney disease.[14]
Caption: By chelating iron, the compound inhibits PHDs, preventing HIF-1α degradation.
Target Class: Cellular Signaling Pathways
-
NF-κB Signaling: The Anti-Inflammatory Axis The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Emerging evidence suggests a signaling role for iron in NF-κB activation.[15] Iron can promote inflammation through the NF-κB pathway, and conversely, iron chelators like desferrioxamine have been shown to inhibit NF-κB activation and the expression of downstream targets such as adhesion molecules (VCAM-1, ICAM-1).[16][17] This suppression of pro-inflammatory signaling suggests a potential therapeutic role for this compound in chronic inflammatory diseases.[18]
-
Ferroptosis Regulation: The Neuroprotective Axis Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[19][20] The accumulation of labile iron catalyzes the formation of lipid reactive oxygen species, leading to membrane damage and cell death. This pathway is implicated in the pathophysiology of various conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[19] Iron chelators are potent inhibitors of ferroptosis.[20][21] By sequestering the catalytic iron required for lipid peroxidation, this compound can protect cells from this form of death, representing a promising therapeutic strategy for these conditions.
Experimental Frameworks for Target Validation
A multi-tiered approach is required to definitively identify and validate the biological targets of this compound.
Quantitative Data Summary: Comparative Chelator Properties
The following table provides context for the iron-chelating class, using data from clinically relevant compounds.
| Compound | Target | pFe³⁺ Value* | Key Feature |
| Deferiprone | Fe³⁺ | 19.4 | Orally active, bidentate |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Fe³⁺ | 21.4 | Novel bidentate with enhanced affinity[22] |
| Desferrioxamine (DFO) | Fe³⁺ | 26.6 | Hexadentate, parenteral administration |
*pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron; higher values indicate stronger chelation.
Protocol: In Vitro RNR Activity Assay (Cell-Free)
This protocol provides a self-validating system to quantify the direct inhibitory effect of the compound on RNR enzymatic activity.
Objective: To determine the IC₅₀ value of this compound against human Ribonucleotide Reductase.
Materials:
-
Purified recombinant human RNR subunits (R1 and R2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM ATP
-
Substrate: 1 mM Cytidine 5'-diphosphate (CDP)
-
Reductant: 10 mM Dithiothreitol (DTT)
-
Test Compound: this compound, 10 mM stock in DMSO
-
Positive Control: Hydroxyurea, 100 mM stock in water
-
Quenching Solution: 1 M Perchloric Acid
-
HPLC system with an anion-exchange column
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound stock in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare equivalent dilutions for the positive control. A vehicle control (DMSO) must be run in parallel.
-
Reaction Setup: In a 96-well plate, combine 20 µL of assay buffer, 10 µL of DTT, 10 µL of CDP, and 10 µL of the diluted test compound, positive control, or vehicle control.
-
Enzyme Pre-incubation: Add 20 µL of the R1 subunit and 20 µL of the R2 subunit to each well. The R2 subunit is added last to initiate the reaction. Causality Note: Pre-incubating the R2 subunit with the iron chelator allows for sufficient time to sequester iron from the active site before the substrate is turned over.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Reaction Quenching: Terminate the reaction by adding 10 µL of 1 M Perchloric Acid to each well. This denatures the enzyme and stops product formation.
-
Sample Preparation for HPLC: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to HPLC vials.
-
Product Quantification: Inject the samples onto the HPLC system. Quantify the area of the deoxycytidine diphosphate (dCDP) product peak, which will be separated from the substrate (CDP) peak.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: A streamlined workflow for determining the IC₅₀ of an inhibitor against RNR.
Conclusion and Future Perspectives
While this compound is fundamentally an iron chelator, its biological sphere of influence is far broader. The downstream consequences of iron deprivation provide a rich landscape of druggable targets, including critical enzymes like RNR and PHDs, and major signaling hubs like NF-κB and the ferroptosis pathway. This positions the compound and its analogs as promising leads for multifaceted diseases ranging from cancer to anemia and neurodegeneration. Future research must focus on rigorous target deconvolution using chemical biology and proteomic approaches, alongside medicinal chemistry efforts to fine-tune selectivity and optimize pharmacokinetic profiles, thereby translating the vast potential of this scaffold into tangible clinical benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase [escholarship.org]
- 9. Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of ribonucleotide reductase in inhibition of mammalian cell growth by potent iron chelators. [ouci.dntb.gov.ua]
- 12. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Targeting ferroptosis for cancer therapy: iron metabolism and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone: A Cornerstone in Chelator Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a pivotal intermediate in the synthesis of 3-hydroxy-4-pyridinone-based iron chelators, most notably the clinically significant drug, deferiprone. We will delve into the historical context of its discovery, detail its synthesis and physicochemical properties, and explore its crucial role as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Genesis of a Key Precursor
The story of this compound is intrinsically linked to the quest for effective and orally bioavailable iron chelators. Iron overload, a debilitating condition resulting from genetic disorders like β-thalassemia and repeated blood transfusions, necessitates lifelong chelation therapy to mitigate iron-induced organ damage.[1] For many years, the standard of care was the parenterally administered deferoxamine, a treatment hampered by poor patient compliance. This spurred the search for orally active alternatives.
In 1981, the pioneering work of Kontoghiorghes G. J. led to the design and synthesis of a new class of α-ketohydroxypyridine iron chelators, including the landmark compound 1,2-dimethyl-3-hydroxypyrid-4-one, which would later be known as deferiprone.[2] The benzyl-protected precursor, this compound, emerged as a critical intermediate in the synthetic strategies developed to access these novel chelating agents. The benzyloxy group serves as a robust protecting group for the hydroxyl function, which is essential for iron chelation, allowing for selective modifications at other positions of the pyridinone ring.
Pyridone structures, in general, are considered "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors, serve as bioisosteres for various functional groups, and favorably influence the pharmacokinetic properties of a drug candidate.[3]
Synthesis and Physicochemical Characterization
The synthesis of this compound is most commonly achieved through a ring transformation reaction starting from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
Synthetic Protocol
A general and efficient method for the synthesis of this compound is outlined below.[4] This procedure involves the reaction of 3-(benzyloxy)-2-methyl-4H-pyran-4-one with aqueous ammonia.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (13.8 g, 0.064 mol) in ethanol (25 mL), add aqueous ammonia solution (50 mL).
-
Reflux: Heat the reaction mixture at reflux overnight.
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Acidification: Dissolve the residue in water and adjust the pH to 1 with concentrated hydrochloric acid.
-
Washing: Wash the resulting aqueous phase with ethyl acetate (3 x 25 mL) to remove any unreacted starting material and non-basic impurities.
-
Basification: Adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution.
-
Extraction: Extract the product from the aqueous phase with chloroform (3 x 1 L).
-
Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a solvent mixture of methanol/ether to yield the final product as brown cubic crystals.
This protocol typically affords the desired product in a yield of approximately 75%.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in further synthetic transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₂ | [5][6] |
| Molecular Weight | 215.25 g/mol | [5][6] |
| Melting Point | 171-173 °C | [7] |
| Appearance | Khaki to brown solid | [4][8] |
| CAS Number | 61160-18-7 | [6] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
¹H NMR (CDCl₃): [4]
-
δ 2.15 (3H, s, CH₃)
-
δ 5.03 (2H, s, CH₂Ph)
-
δ 6.35 (1H, d, J = 6.9 Hz, 5-H)
-
δ 7.25-7.31 (5H, m, Ph-H)
-
δ 7.39 (1H, d, J = 6.9 Hz, 6-H)
¹³C NMR (Predicted): Based on the structure and typical chemical shifts for similar compounds, the predicted ¹³C NMR spectrum would show signals for the methyl carbon, the benzylic carbon, the aromatic carbons of the phenyl group, and the carbons of the pyridinone ring, including the carbonyl carbon.[9][10]
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:[11][12]
-
N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
Aromatic C-H stretching vibrations (above 3000 cm⁻¹)
-
Aliphatic C-H stretching vibrations (below 3000 cm⁻¹)
-
C=O (carbonyl) stretching vibration of the pyridinone ring (around 1650 cm⁻¹)
-
C=C and C=N stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹)
-
C-O stretching vibration of the benzyl ether (around 1200-1000 cm⁻¹)
Role as a Precursor to Deferiprone
The primary and most significant application of this compound is its role as a direct precursor to the iron chelating drug, deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone). This transformation involves two key steps: N-methylation and debenzylation.
N-Methylation
The nitrogen of the pyridinone ring is typically methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Debenzylation to Yield the Active Chelator
The crucial step in the synthesis of deferiprone from its benzyl-protected precursor is the removal of the benzyl group to unveil the 3-hydroxyl group, which is essential for iron chelation. A common and efficient method for this deprotection is catalytic hydrogenation.
Mechanism of Catalytic Hydrogenation: The debenzylation proceeds via heterogeneous catalysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reagent. The benzyl C-O bond is susceptible to hydrogenolysis. The reaction involves the oxidative addition of the benzyl ether to the palladium surface, followed by reaction with hydrogen to cleave the C-O bond and generate the free hydroxyl group and toluene as a byproduct.
Caption: Synthetic pathway from this compound to deferiprone.
A Versatile Building Block in Medicinal Chemistry
Beyond its role in the synthesis of deferiprone, this compound and its analogues are valuable intermediates for the creation of a diverse range of more complex chelators and other biologically active molecules. The benzyl protecting group allows for the selective functionalization of the pyridinone core, enabling the attachment of linkers and other pharmacophores to tailor the properties of the final compound. This has led to the development of novel bidentate and hexadentate ligands with potential applications in areas such as targeted drug delivery and medical imaging.[4]
Conclusion
This compound is a cornerstone in the field of iron chelation therapy, serving as a vital precursor to the orally active drug deferiprone. Its synthesis is well-established, and its physicochemical properties are well-characterized. The strategic use of the benzyl protecting group has not only facilitated the efficient synthesis of deferiprone but has also opened avenues for the development of a new generation of sophisticated chelating agents. As research in medicinal chemistry continues to evolve, the utility of this compound as a versatile synthetic building block is poised to expand further, solidifying its importance in the ongoing quest for novel therapeutic agents.
References
- 1. [PDF] Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 61160-18-7 [amp.chemicalbook.com]
- 5. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocols: Utilizing CP-91,149 [3-(benzyloxy)-2-methyl-4(1H)-pyridinone] for Glycogen Phosphorylase Inhibition in Cell Culture
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, widely known as CP-91,149, in cell culture applications. CP-91,149 is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By preventing the breakdown of glycogen into glucose-1-phosphate, this small molecule serves as an invaluable tool for investigating cellular energy metabolism, particularly in the fields of diabetes and cancer research. This document offers field-proven insights into its mechanism of action, protocols for its preparation and application in cell-based assays, and guidance on interpreting the resulting data for researchers, scientists, and drug development professionals.
Compound Profile & Scientific Foundation
CP-91,149 is an indole-carboxamide compound that allosterically inhibits glycogen phosphorylase. Its utility in cell culture stems from its ability to acutely block the mobilization of glucose from intracellular glycogen stores, thereby allowing researchers to probe the cellular consequences of impaired glycogenolysis.
Key Compound Characteristics
| Property | Details |
| IUPAC Name | This compound |
| Common Synonyms | CP-91,149, CP 91149 |
| CAS Number | 186392-40-5[1] |
| Molecular Formula | C₂₁H₂₂ClN₃O₃ (Note: Some vendors list the formula for the indole-carboxamide scaffold, C₁₃H₁₃NO₂, but the widely cited CP-91,149 has the former formula and a molecular weight of 399.9 g/mol )[1] |
| Molecular Weight | 399.87 g/mol [2] |
| Primary Target | Glycogen Phosphorylase (GP) |
| Target Isoforms | Human Liver (HLGPa), Muscle (MGPa, MGPb), and Brain (GPbb)[1][3] |
| Reported IC₅₀ Values | • 0.13 µM against human liver GP (in the presence of glucose)[2][4]• 0.2 µM against human muscle GPa[1][2]• 0.5 µM against brain GP in A549 cells[1][3] |
| Solubility | Highly soluble in DMSO (≥ 40 mg/mL); poorly soluble in water and ethanol[5][6] |
| Storage | Store powder at -20°C for up to 3 years; store DMSO stock solutions at -80°C for up to 1 year[6] |
Mechanism of Action: Halting Glycogenolysis
Glycogen phosphorylase exists in two primary forms: a generally inactive, dephosphorylated 'b' form and a highly active, phosphorylated 'a' form. The conversion between these states is a key regulatory point in glucose homeostasis. CP-91,149 exerts its inhibitory effects through a dual mechanism:
-
Allosteric Inhibition: It binds to an allosteric site on the enzyme, stabilizing an inactive conformation. This inhibition is synergistic with glucose, meaning the compound is 5- to 10-fold more potent when glucose is present.[1][4]
-
Promoting Inactivation: CP-91,149 promotes the dephosphorylation of the active GP 'a' into the inactive GP 'b' form, effectively shutting down the enzyme's catalytic activity.[7][8]
This blockade of GP prevents the release of glucose-1-phosphate from glycogen, leading to an accumulation of intracellular glycogen and forcing cells to rely on other metabolic pathways for energy. In cancer cells that depend on glycogenolysis for survival and proliferation, this can lead to growth arrest and cell death.[3][9]
Caption: Mechanism of CP-91,149 action on glycogen metabolism.
Experimental Protocols
Scientific integrity requires robust and reproducible protocols. The following sections provide step-by-step methodologies, emphasizing the inclusion of appropriate controls to ensure data validity.
Protocol 1: Reconstitution and Storage of CP-91,149
Rationale: Proper preparation of a concentrated stock solution is critical for accurate and consistent dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's high solubility.[5][6]
Materials:
-
CP-91,149 powder
-
Anhydrous or molecular sieve-dried, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Pre-warm Compound: Allow the vial of CP-91,149 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Prepare Stock Solution: Aseptically add the appropriate volume of sterile DMSO to the vial to create a high-concentration stock, typically between 10 mM and 40 mM. For example, to make a 10 mM stock from 1 mg of CP-91,149 (MW: 399.87 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 399.87 g/mol )) * 1,000,000 µL/L ≈ 250 µL of DMSO.
-
-
Ensure Complete Dissolution: Vortex thoroughly. If precipitation is observed, gentle warming in a 37°C water bath and/or brief sonication can aid dissolution.[5][6][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to one year).[6]
Protocol 2: General Workflow for Cell Treatment
Rationale: This workflow outlines the fundamental steps for treating cultured cells with CP-91,149. A critical component is the inclusion of a vehicle control (DMSO) to distinguish the effects of the compound from those of the solvent. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and desired biological outcome.
Caption: General experimental workflow for cell culture studies with CP-91,149.
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed ~70-80% confluency by the end of the experiment.
-
Dose-Response Determination (First Experiment):
-
Prepare a series of working concentrations by diluting the stock solution in complete culture medium. A common range for initial testing is 0.1 µM to 50 µM.
-
Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest dose of CP-91,149. Most cell lines tolerate DMSO up to 0.1-0.5% (v/v).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently add the pre-warmed treatment media (vehicle or CP-91,149 dilutions) to the respective wells.
-
-
Incubation: Culture the cells for the desired time period. This can range from a few hours for acute metabolic studies (3h) to several days for proliferation or apoptosis assays (24-72h).[5][9]
-
Downstream Analysis: Proceed with the relevant assays to measure the biological effects.
Protocol 3: Validation Assay - Measuring Cellular Glycogen Content
Rationale: The most direct way to validate the activity of CP-91,149 is to measure the accumulation of its substrate, glycogen. A significant increase in glycogen content in treated cells versus vehicle controls confirms target engagement.
Materials:
-
Treated and control cells from Protocol 2
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Glycogen Assay Kit (colorimetric or fluorometric, commercially available)
Procedure:
-
Harvest Cells: After treatment, wash cells twice with ice-cold PBS to remove extracellular medium.
-
Lyse Cells: Lyse the cells according to the manufacturer's protocol for the chosen glycogen assay kit. This typically involves scraping cells in a specific buffer.
-
Hydrolyze Glycogen: The kit's protocol will involve an enzymatic step to hydrolyze glycogen to glucose.
-
Quantify Glucose: A subsequent enzymatic reaction generates a product that can be measured by a plate reader (absorbance or fluorescence).
-
Data Analysis: Calculate the glycogen concentration in each sample based on a standard curve. Normalize the glycogen content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
Expected Outcome: Cells treated with an effective dose of CP-91,149 will show a statistically significant, dose-dependent increase in glycogen content compared to vehicle-treated cells.[3][5]
Application Case Study: Cancer Cell Proliferation
Many cancer cells, such as A549 non-small cell lung carcinoma, express the brain isoform of GP and rely on glycogenolysis to support growth.[3]
Experimental Design:
-
Cell Line: A549 cells.
-
Treatment Concentrations: Vehicle (DMSO), 10 µM, 30 µM, and 50 µM CP-91,149.[5]
-
Treatment Duration: 72 hours.[5]
-
Readouts:
-
Glycogen Content: To confirm target engagement.
-
Cell Viability/Count: To assess the effect on proliferation.
-
Cell Cycle Analysis: To determine if the compound induces G1 arrest.[3]
-
Predicted Results:
-
A significant increase in glycogen will be observed at 10 µM, with maximal accumulation at 30 µM.[5]
-
A dose-dependent reduction in cell number or viability will correlate with the increase in glycogen.[3]
-
Flow cytometry analysis is expected to show an increased percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S-phase population.[3]
Troubleshooting & Scientific Considerations
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates in media | Stock concentration is too high, or final working concentration exceeds aqueous solubility. | Prepare a lower concentration stock solution. Ensure the final DMSO concentration in the media is minimal and consistent across all conditions. |
| No observable effect | Concentration is too low; incubation time is too short; cell line is not dependent on glycogenolysis. | Perform a wider dose-response (e.g., up to 100 µM) and a time-course experiment. Confirm GP expression in your cell line via Western Blot or qPCR. |
| High cytotoxicity in all wells | Final DMSO concentration is too high; compound is excessively toxic to the specific cell line at the tested doses. | Ensure the final DMSO concentration is ≤0.5%. Lower the dose range for CP-91,149. Perform a DMSO toxicity curve for your cell line. |
| Inconsistent results | Freeze-thaw cycles of stock solution; variable cell seeding density. | Use single-use aliquots of the stock solution. Implement a strict cell counting and seeding protocol. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CP-91149 | Phosphorylase | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor CP-91149 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in Neurodegenerative Disease Research
Introduction: A Multi-Targeted Approach to Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. A growing body of evidence points to a complex interplay of pathological factors, including oxidative stress, metal ion dyshomeostasis, neuroinflammation, and protein aggregation, driving the disease process[1][2]. This multifaceted etiology necessitates the development of therapeutic agents that can simultaneously address multiple pathological cascades.
3-(benzyloxy)-2-methyl-4(1H)-pyridinone is a promising small molecule for neurodegenerative disease research due to its intrinsic multi-target potential. Its structure combines two key pharmacophores:
-
A 3-hydroxy-4-pyridinone (HPO) core: This moiety is a well-established, high-affinity iron chelator.[3][4] By sequestering excess redox-active iron, it can mitigate the Fenton reaction-driven production of highly toxic hydroxyl radicals, a major source of oxidative stress in the brain.[5][6][7]
-
A benzyloxy group: This functional group is present in various compounds investigated for neuroprotective properties, including potent monoamine oxidase B (MAO-B) inhibitors and antioxidants.[8][9]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate key pathological mechanisms in neurodegenerative diseases. We present the theoretical framework, detailed experimental protocols for both in vitro and in vivo models, and the rationale behind each methodological step.
Compound Profile & Handling
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 61160-18-7 | [11][12] |
| Molecular Formula | C₁₃H₁₃NO₂ | [10][11] |
| Molecular Weight | 215.25 g/mol | [10][12] |
| Appearance | Khaki Solid | |
| Purity | ≥98% | |
| Storage | Store at 0-5°C, desiccated. | |
| Solubility | Soluble in DMSO and Methanol. Prepare stock solutions in sterile DMSO. |
Note: For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Core Mechanism: Iron Chelation and Mitigation of Oxidative Stress
The primary neuroprotective mechanism of this compound is attributed to its HPO core, which acts as a bidentate chelator for ferric iron (Fe³⁺). Three molecules of the pyridinone coordinate with one iron atom to form a stable, neutral 3:1 complex, which can then be safely removed from sites of iron overload.[3][4] This action directly counteracts the iron-mediated amplification of oxidative stress, a central pathogenic event in neurodegeneration.[1][7]
Caption: Proposed neuroprotective mechanism of this compound.
Application I: Assessing Neuroprotection in an In Vitro Model of Parkinson's Disease
This protocol details the use of this compound to protect a human dopaminergic neuroblastoma cell line (SH-SY5Y) from toxicity induced by MPP⁺, the active metabolite of the neurotoxin MPTP.[2][13] MPP⁺ selectively enters dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to severe oxidative stress and apoptosis.[14]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotective efficacy.
Detailed Protocol: Neuroprotection Against MPP⁺ Toxicity
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations for a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (0.1% DMSO).
-
Rationale: Pre-treatment allows the compound to enter the cells and be available to chelate iron or exert other protective effects before the toxic insult begins.
-
-
Induction of Neurotoxicity:
-
After 2 hours of pre-treatment, add MPP⁺ iodide to the wells to a final concentration of 1-2 mM (the optimal concentration should be determined empirically via a kill curve).
-
Control Groups: Include wells with cells only (untreated), cells + vehicle (vehicle control), and cells + vehicle + MPP⁺ (toxin control).
-
Incubate the plates for an additional 24-48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Rationale: This colorimetric assay measures mitochondrial reductase activity, which is an indicator of cell health and viability.
-
-
Measurement of Intracellular ROS (DCFDA Assay):
-
After the treatment period, wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Measure fluorescence (excitation 485 nm, emission 535 nm).
-
Rationale: DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for the quantification of intracellular oxidative stress.[15]
-
Application II: Evaluating Efficacy in an In Vivo Model of Parkinson's Disease
The MPTP-induced mouse model is a widely used preclinical model that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[16][17] This protocol outlines the evaluation of this compound in this model.
Experimental Workflow: In Vivo MPTP Mouse Model
Caption: Workflow for assessing in vivo neuroprotective efficacy in the MPTP mouse model.
Detailed Protocol: Neuroprotection in the MPTP Mouse Model
-
Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old. House them under a 12h light/dark cycle with ad libitum access to food and water.
-
Acclimatize animals for at least one week and handle them daily to reduce stress.
-
Rationale: C57BL/6 mice are particularly susceptible to MPTP neurotoxicity. Acclimatization is crucial for reliable behavioral data.
-
-
Treatment and Toxin Administration:
-
Grouping: Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) Compound + MPTP, (4) Compound + Saline.
-
Compound Administration: Administer this compound (e.g., 10-50 mg/kg, dose to be optimized) or vehicle (e.g., saline with 5% DMSO and 5% Tween-80) via intraperitoneal (i.p.) injection once daily for 7-14 days.
-
MPTP Regimen: On day 3 of treatment, begin a sub-acute MPTP regimen. Administer MPTP-HCl at 25-30 mg/kg (i.p.) once daily for five consecutive days.[18] Administer the compound 30-60 minutes before each MPTP injection.
-
Rationale: This neuroprotective paradigm tests the compound's ability to prevent the damage caused by MPTP. Administering the compound before the toxin ensures its bioavailability during the period of insult.[19]
-
-
Behavioral Assessment (Rotarod Test):
-
Assess motor coordination and balance using an accelerating rotarod.
-
Train the mice on the rotarod for 2-3 consecutive days before the first MPTP injection (baseline).
-
Test the mice again 7 days after the final MPTP injection.
-
Record the latency to fall for each mouse over three trials per test day.
-
Rationale: Dopaminergic neuron loss in the nigrostriatal pathway directly impairs motor coordination, which can be quantitatively measured by the rotarod test.
-
-
Post-mortem Analysis (21 days post-MPTP):
-
Euthanasia and Tissue Processing: Deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Harvest brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Immunohistochemistry (IHC): Section the brains (substantia nigra and striatum) at 30-40 µm on a cryostat. Perform IHC using antibodies against Tyrosine Hydroxylase (TH) to label dopaminergic neurons and Iba1 to label microglia.
-
Stereological Counting: Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using unbiased stereology.
-
Rationale: TH is the rate-limiting enzyme in dopamine synthesis, and its loss is a direct marker of dopaminergic neuron degeneration. Iba1 staining reveals the extent of neuroinflammation (microgliosis), which is a key feature of the disease.[19][20]
-
Conclusion
This compound represents a promising research tool for investigating the intertwined pathologies of iron dysregulation and oxidative stress in neurodegenerative diseases. The protocols provided herein offer a robust framework for assessing its neuroprotective potential in both cellular and animal models. By elucidating the efficacy and mechanisms of such multi-target compounds, researchers can advance our understanding of neurodegeneration and pave the way for novel therapeutic strategies.
References
- 1. Oxidative Stress and Antioxidants in Neurodegenerative Disorders | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Iron chelation and neuroprotection in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 001chemical.com [001chemical.com]
- 13. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helda.helsinki.fi [helda.helsinki.fi]
- 15. Flavonoids protect neuronal cells from oxidative stress by three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone as an Iron Chelator in Biological Systems
Introduction: A Prodrug Strategy for Targeted Iron Chelation
Iron, an indispensable element for numerous physiological processes, can become highly toxic when present in excess, catalyzing the formation of damaging reactive oxygen species. Iron chelators are therapeutic agents that bind to iron, facilitating its excretion and mitigating this toxicity. The 3-hydroxypyridin-4-one (HP) class of chelators has garnered significant attention due to their high affinity and selectivity for Fe(III) and their oral bioavailability. A prominent member of this class is Deferiprone, a 1,2-dimethyl-3-hydroxypyridin-4-one, which is clinically used for the treatment of iron overload.
This document focuses on 3-(benzyloxy)-2-methyl-4(1H)-pyridinone , a lipophilic derivative of the HP scaffold. The core hypothesis is that this compound acts as a prodrug , with the benzyl group enhancing its membrane permeability and oral absorption. Following administration, it is anticipated that in vivo metabolic processes, likely enzymatic cleavage in the liver, remove the benzyl group to unveil the active chelating moiety, 2-methyl-3-hydroxy-4(1H)-pyridinone . This active metabolite can then sequester excess iron from the plasma and tissues.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as an iron chelator. The protocols herein are designed to be self-validating, enabling a thorough evaluation from initial in vitro characterization to preliminary in vivo assessment.
Physicochemical Properties and Synthesis Overview
This compound presents as a solid with a molecular weight of 215.25 g/mol and a molecular formula of C13H13NO2[1][2]. Its synthesis can be achieved through various organic chemistry routes, often involving the benzylation of a corresponding pyridinone precursor[3][4][5]. The presence of the benzyl group significantly increases its lipophilicity compared to its hydroxylated counterpart, a key factor influencing its pharmacokinetic profile[6].
| Property | Value | Source |
| Molecular Formula | C13H13NO2 | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 61160-18-7 | [3][7] |
| Appearance | Brown cubic crystals (recrystallized from methanol/ether) | [3] |
| Melting Point | 162-164 °C | [3] |
Proposed Mechanism of Action: A Visualized Pathway
The central hypothesis for the biological activity of this compound is its conversion to an active iron-chelating agent. This process involves several key steps from administration to iron excretion.
Caption: Proposed metabolic pathway of this compound.
PART 1: In Vitro Characterization of Iron Chelation
The initial evaluation of any potential iron chelator involves robust in vitro assays to determine its fundamental iron-binding properties. As this compound is a prodrug, it is crucial to test both the parent compound and its active form, 2-methyl-3-hydroxy-4(1H)-pyridinone. The active form can be synthesized or generated in situ if a reliable method for benzyl group removal is available.
Protocol 1: Ferrozine-Based Assay for Fe(II) Chelation
This assay is based on the competition between the chelator and ferrozine for ferrous iron. Ferrozine forms a stable, magenta-colored complex with Fe(II), which can be measured spectrophotometrically at 562 nm. An effective chelator will sequester Fe(II), preventing the formation of the ferrozine-Fe(II) complex and leading to a decrease in absorbance.
Materials:
-
This compound
-
2-methyl-3-hydroxy-4(1H)-pyridinone
-
Ferrozine
-
Ferrous sulfate (FeSO4)
-
HEPES buffer (pH 7.4)
-
EDTA (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and EDTA in a suitable solvent (e.g., DMSO, followed by dilution in HEPES buffer).
-
Prepare a fresh solution of FeSO4 in water.
-
Prepare a solution of ferrozine in HEPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound or EDTA.
-
Add 50 µL of the FeSO4 solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 100 µL of the ferrozine solution to each well to start the reaction.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
-
Controls:
-
Blank: HEPES buffer without FeSO4 or chelator.
-
Control (Maximum Absorbance): HEPES buffer with FeSO4 and ferrozine, but no chelator.
-
-
Data Analysis:
-
The percentage of Fe(II) chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the chelator required to sequester 50% of the Fe(II)) should be determined.
-
| Sample | Concentration (µM) | Absorbance at 562 nm (A_sample) | % Chelating Activity | IC50 (µM) |
| This compound | Conc. 1 | |||
| Conc. 2 | ||||
| Conc. 3 | ||||
| 2-methyl-3-hydroxy-4(1H)-pyridinone | Conc. 1 | |||
| Conc. 2 | ||||
| Conc. 3 | ||||
| EDTA (Positive Control) | Conc. 1 | |||
| Conc. 2 | ||||
| Conc. 3 |
Expected Outcome: 2-methyl-3-hydroxy-4(1H)-pyridinone is expected to show significant, dose-dependent chelating activity, while the parent benzyloxy- compound should exhibit minimal to no activity, confirming the necessity of the free 3-hydroxy group for chelation.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore-like Activity
The CAS assay is a universal method for detecting siderophores, which are high-affinity iron chelators. The assay uses a blue-colored ternary complex of CAS, Fe(III), and hexadecyltrimethylammonium bromide (HDTMA). A strong iron chelator will remove iron from this complex, causing a color change from blue to orange/yellow, which can be quantified.
Materials:
-
Test compounds (as above)
-
Deferoxamine (DFO) (positive control)
-
CAS solution
-
FeCl3 solution
-
HDTMA solution
-
Appropriate buffer (e.g., PIPES buffer, pH 6.8)
Procedure:
-
Preparation of CAS Assay Solution:
-
Mix the CAS, FeCl3, and HDTMA solutions in the correct proportions as described in established protocols. The resulting solution should be deep blue.
-
-
Assay Setup:
-
In a microplate, add 100 µL of the CAS assay solution to each well.
-
Add 100 µL of various concentrations of the test compounds or DFO.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 1-4 hours).
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
The decrease in absorbance is proportional to the chelating activity.
-
Calculate the percentage of iron chelation and determine the IC50 value.
-
| Sample | Concentration (µM) | Absorbance at 630 nm (A_sample) | % Chelation | IC50 (µM) |
| This compound | Conc. 1 | |||
| Conc. 2 | ||||
| 2-methyl-3-hydroxy-4(1H)-pyridinone | Conc. 1 | |||
| Conc. 2 | ||||
| DFO (Positive Control) | Conc. 1 | |||
| Conc. 2 |
PART 2: Cellular Assays for Efficacy and Cytotoxicity
Evaluating the compound in a cellular context is critical to understand its ability to cross cell membranes, chelate intracellular iron, and to assess its potential toxicity.
Protocol 3: Cellular Iron Mobilization from Pre-loaded Hepatocytes
This protocol assesses the ability of the chelator to remove iron from cells, mimicking a therapeutic scenario. Human hepatocyte cell lines (e.g., HepG2 or Huh7) are suitable models as the liver is a primary site of iron storage.
Workflow:
References
- 1. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 3. This compound | 61160-18-7 [amp.chemicalbook.com]
- 4. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Relative oral efficacy and acute toxicity of hydroxypyridin-4-one iron chelators in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
protocol for dissolving 3-(benzyloxy)-2-methyl-4(1H)-pyridinone for assays
Strategic Dissolution of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone for Enhanced Assay Performance and Reproducibility
Abstract
This comprehensive guide details the protocol for the effective solubilization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Proper preparation of stock and working solutions is paramount for generating reliable, consistent, and reproducible data in downstream biological assays. This document provides a step-by-step methodology, explains the rationale behind solvent selection, and addresses critical considerations for maintaining compound integrity and minimizing assay interference.
Introduction: The Critical First Step in Assay Development
This compound belongs to the pyridinone class of compounds, a scaffold known for its diverse biological activities and favorable physicochemical properties, which make it a valuable structure in drug development.[1][2] The ability of pyridinones to act as hydrogen bond donors and acceptors allows for effective interaction with biological targets.[1] However, like many aromatic heterocyclic compounds, its aqueous solubility can be limited. Therefore, a robust and reproducible dissolution protocol is the foundational step for any quantitative biological evaluation.
The protocol outlined herein is designed to ensure the compound is fully solubilized into a stable, high-concentration stock solution, which can then be accurately diluted into aqueous assay buffers or cell culture media for final use. Adherence to this protocol will mitigate common experimental pitfalls such as compound precipitation, inaccurate concentration calculations, and solvent-induced artifacts.
Physicochemical Profile
A thorough understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| Appearance | Khaki Solid / Yellow to brown powder | [5] |
| Melting Point | 171-173 °C | [6] |
| Purity | ≥98% (Typical) | |
| Storage (Solid) | 0-5°C or Room Temperature, Sealed in dry conditions | [6] |
Dissolution Workflow: From Powder to Working Solution
The primary goal is to create a concentrated stock solution in an organic solvent, which can then be serially diluted into the final aqueous medium of the assay. This two-step process ensures minimal concentration of the organic solvent in the final assay, reducing potential toxicity or off-target effects.
Caption: General workflow for preparing solutions of this compound.
Recommended Solvents and Solubility Considerations
The choice of solvent is critical and depends on the specific requirements of the downstream assay.
Primary Stock Solution: Dimethyl Sulfoxide (DMSO)
For most in vitro applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules. It is a standard solvent used in high-throughput screening and drug discovery, making data comparable across different studies.
Alternative Solvents
While DMSO is preferred, other solvents may be considered depending on assay constraints. The solvents listed below have been used in the synthesis or purification of pyridinone derivatives, suggesting some degree of solubility.[5][6] Their suitability for a specific biological assay must be empirically determined.
| Solvent | Application Notes & Rationale | Potential Issues |
| Ethanol (EtOH) | A polar protic solvent. May be more suitable for certain cell lines that are highly sensitive to DMSO. Used in the synthesis of the target compound.[6] | Generally less effective at dissolving hydrophobic compounds than DMSO. Higher volatility. Can have biological effects. |
| Methanol (MeOH) | Used in recrystallization processes for pyridinones.[5][6] Can be an alternative to DMSO. | Can be toxic to cells. Some studies show methanol can inhibit certain enzymes like aldehyde oxidase and xanthine oxidase.[7] |
| Acetonitrile (ACN) | Considered one of the safest organic solvents for in vitro drug metabolism studies at concentrations ≤1% v/v.[7] | May have lower solubilizing power than DMSO for this specific compound. |
Note: Always perform a solubility test with a small amount of the compound before preparing a large batch of stock solution.
Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a standard 10 mM stock solution.
Materials:
-
This compound (MW: 215.25 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mmol/L × 0.001 L × 215.25 g/mol = 0.21525 g = 2.15 mg
-
-
Weigh Compound: Accurately weigh out 2.15 mg of this compound and place it into a sterile, appropriately sized vial.
-
Add Solvent: Add 1.0 mL of 100% DMSO to the vial containing the compound.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to check for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing. Caution: Avoid excessive heat to prevent compound degradation.
-
-
Final Check & Storage: Once the solution is clear and homogenous, it is ready. Store the stock solution as recommended in Section 7.
Assay Compatibility and Best Practices
The transition from an organic stock solution to an aqueous assay environment is a critical step where precipitation can occur.
Caption: Decision logic for solvent selection based on assay type.
-
Solvent Tolerance: The final concentration of the organic solvent in the assay must be kept to a minimum to avoid artifacts. A general guideline is to keep the final DMSO concentration below 0.5% (v/v) for cell-based assays and below 1% for most biochemical assays. However, this tolerance is system-dependent and must be empirically determined.
-
Vehicle Controls: It is mandatory to include a vehicle control in all experiments. This control contains the same final concentration of the solvent (e.g., DMSO) as the test samples and is used to account for any effects of the solvent itself on the assay readout.
-
Aqueous Dilution: When diluting the DMSO stock into aqueous buffers, add the stock solution to the buffer dropwise while vortexing or stirring to minimize localized high concentrations that can cause precipitation. Prepare fresh working solutions daily from the frozen stock.
Stability and Storage Recommendations
-
Solid Compound: Store the solid material, tightly sealed, at 0-5°C and protected from light.
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (months). Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.
Safety Precautions
This compound should be handled with appropriate care in a laboratory setting.[3]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a chemical fume hood to avoid inhalation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]
- 6. This compound | 61160-18-7 [amp.chemicalbook.com]
- 7. ijpsonline.com [ijpsonline.com]
Protocol and Application Notes for the Administration of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in Murine Models
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the preclinical application of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a lipophilic derivative of the 3-hydroxypyridin-4-one class of iron chelators. Drawing from established principles of chelation therapy and extensive data on analogous compounds like Deferiprone, this guide details the mechanism of action, physicochemical properties, and step-by-step protocols for dosage and administration in mouse models. It is intended for researchers in neurobiology, pharmacology, and drug development investigating iron-mediated oxidative stress in pathologies such as neurodegenerative diseases.
Introduction and Scientific Background
This compound belongs to the 3-hydroxypyridin-4-one (3,4-HP) family of chelators.[1][2][3][4] The parent compound of this class, Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), is an orally active, lipid-soluble iron chelator clinically approved for treating transfusional iron overload.[5][6] The core mechanism of these agents revolves around their ability to bind to excess or misplaced iron, particularly the highly reactive ferric (Fe³⁺) ion, forming stable complexes that can be excreted from the body.[5][7]
Iron dysregulation is a critical pathological feature in numerous diseases. In the central nervous system (CNS), excess iron catalyzes the formation of harmful reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, lipid peroxidation, and neuronal cell death.[8][9] This process is strongly implicated in the progression of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10][11] Consequently, brain-permeable iron chelators represent a promising therapeutic strategy.[8]
This compound, with its benzyloxy group, is designed for increased lipophilicity, potentially enhancing its ability to cross the blood-brain barrier (BBB) compared to less substituted analogs. Its application in mouse models allows for the in-vivo investigation of neuroprotection by mitigating iron-mediated toxicity.
Mechanism of Action: Iron Chelation and Neuroprotection
The primary therapeutic action is the sequestration of labile iron pools. By binding iron in a stable 3:1 ligand-to-iron complex, the compound effectively removes the catalyst for oxidative damage.[7] This intervention is hypothesized to interrupt the downstream pathological cascade, preserving neuronal integrity and function.
Caption: Mechanism of therapeutic iron chelation.
Compound Specifications and Formulation
Proper handling and formulation are critical for reproducible in-vivo results.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [12][13] |
| CAS Number | 61160-18-7 | [12][14] |
| Molecular Formula | C₁₃H₁₃NO₂ | [12][14] |
| Molecular Weight | 215.25 g/mol | [12][13] |
| Appearance | Khaki or brown solid | [13][15] |
| Melting Point | 171-173 °C | [15][16] |
| Storage | Sealed in dry, Room Temperature or 0-5°C | [13][15] |
Safety and Handling
Based on GHS classifications, this compound should be handled with care.[12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Action: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Vehicle Selection and Stock Solution Preparation
Due to its lipophilic nature, this compound has low aqueous solubility. A multi-component vehicle system is recommended for parenteral administration routes. For oral administration, suspension in an aqueous vehicle is common.
Protocol 1: Preparation of Dosing Solution (Intraperitoneal Use)
-
Objective: To prepare a 10 mg/mL stock solution for IP injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 400 (Polyethylene glycol 400)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and conical tubes
-
-
Procedure:
-
Weigh the required amount of the compound in a sterile conical tube.
-
Add DMSO to dissolve the powder completely. The initial volume of DMSO should not exceed 10% of the final desired volume (e.g., for a 1 mL final volume, use up to 100 µL of DMSO).
-
Sonicate briefly in a water bath if necessary to aid dissolution.
-
Add PEG 400, typically 30-40% of the final volume (e.g., 300-400 µL for a 1 mL final volume). Vortex to mix thoroughly.
-
Slowly add sterile saline or PBS to reach the final volume while vortexing to prevent precipitation. The final solution should be clear.
-
Vehicle Control: Prepare a parallel solution containing the same ratio of DMSO, PEG 400, and Saline/PBS, but without the compound. This is essential for all experiments.
-
Filter the final solution through a 0.22 µm syringe filter for sterility before administration.
-
Dosage and Administration in Mouse Models
Direct dosage data for this specific derivative is limited. Therefore, dosage recommendations are extrapolated from studies on structurally related and functionally analogous iron chelators.
Recommended Dosage Ranges
The optimal dose will depend on the mouse model, disease severity, and therapeutic endpoint. A pilot dose-response study is strongly recommended.
| Compound | Mouse Model | Dosage | Route | Source |
| M30 (Iron Chelator) | APP/PS1 (Alzheimer's) | 1 and 5 mg/kg/day | Oral Gavage | [10] |
| Deferiprone (DFP) | Cerebral Toxoplasmosis | 75 mg/kg/day | Oral Gavage | [7] |
| Deferiprone (DFP) | Traumatic Brain Injury | 100 mg/kg (2 doses) | IP Injection | [] |
| Suggested Starting Range | Neurodegenerative Models | 5 - 25 mg/kg/day | IP or PO | Author Recommendation |
| Suggested Starting Range | Acute Injury / High Iron Load | 25 - 75 mg/kg/day | IP or PO | Author Recommendation |
Causality: Lower doses (1-5 mg/kg) have shown efficacy in chronic neurodegenerative models where subtle, long-term modulation of iron is desired.[10] Higher doses (up to 75 mg/kg) are used in models with acute injury or significant iron pathology.[7] The choice of dose should balance therapeutic efficacy with potential toxicity.
Administration Protocols
Protocol 2: Intraperitoneal (IP) Injection
-
Objective: To administer the compound systemically via the peritoneal cavity.
-
Procedure:
-
Prepare the dosing solution as described in Protocol 1 .
-
Accurately weigh the mouse to calculate the precise injection volume (typically 5-10 µL/g body weight).
-
Restrain the mouse appropriately, exposing the lower abdominal quadrants.
-
Using a 27-30 gauge needle, lift the skin and insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes post-injection for any signs of distress (e.g., lethargy, abdominal irritation).
-
Protocol 3: Oral Gavage (PO)
-
Objective: To administer the compound directly into the stomach.
-
Procedure:
-
For oral administration, the compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
Calculate the required volume based on the mouse's body weight.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to prevent tracheal intubation.
-
Use a proper-sized, flexible feeding needle (gavage needle). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the suspension slowly.
-
Remove the needle and monitor the animal for any signs of respiratory distress.
-
Experimental Design and Workflow
A robust experimental design is crucial for obtaining meaningful data.
Caption: A typical in-vivo experimental workflow.
References
- 1. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macsenlab.com [macsenlab.com]
- 6. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iron-overload-induced ferroptosis in mouse cerebral toxoplasmosis promotes brain injury and could be inhibited by Deferiprone | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The natural iron chelators' ferulic acid and caffeic acid rescue mice's brains from side effects of iron overload [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. This compound | 61160-18-7 [amp.chemicalbook.com]
- 16. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Iron Chelator in High-Throughput Discovery
In the landscape of drug discovery and chemical biology, the identification of potent and selective modulators of cellular pathways is paramount. 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone, a hydroxypyridinone derivative, has emerged as a compound of significant interest due to its structural similarity to known iron chelators such as deferiprone.[1][2] Iron is a critical cofactor for a myriad of enzymatic processes, and its dysregulation is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and certain infectious diseases.[3] Consequently, molecules that can modulate the labile iron pool within cells are valuable tools for both basic research and therapeutic development.
This comprehensive guide provides detailed application notes and robust, validated protocols for the utilization of this compound in high-throughput screening (HTS) assays. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the underlying scientific principles, ensuring the generation of high-quality, reproducible data. We will explore two primary applications of this compound in HTS: as a modulator of the intracellular labile iron pool and as a stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α).
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to designing effective screening assays.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| CAS Number | 61160-18-7 | [4] |
| Appearance | Khaki Solid | [5] |
| Melting Point | 171-173°C | |
| Storage Temperature | 0-5°C | |
| Synonyms | 3-(Benzyloxy)-2-methylpyridin-4(1H)-one, 2-methyl-3-phenylmethoxy-1H-pyridin-4-one | [4] |
Mechanism of Action: A Tale of Iron Sequestration and Pathway Modulation
The primary mechanism of action of this compound is its ability to act as a bidentate chelator of iron (Fe³⁺).[4][6] The hydroxypyridinone scaffold provides two oxygen donor atoms that coordinate with iron, effectively sequestering it from the labile iron pool within the cell.[4] This sequestration has profound downstream effects on cellular signaling pathways that are dependent on iron as a cofactor.
Modulation of the Labile Iron Pool
The labile iron pool (LIP) is a transient, chelatable pool of intracellular iron that is redox-active and serves as a crossroads for cellular iron metabolism.[5] By chelating iron from the LIP, this compound can be readily detected in assays that are sensitive to changes in intracellular iron concentration.
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)
A key consequence of intracellular iron depletion is the stabilization of HIF-1α. HIF-1α is a master transcriptional regulator of the cellular response to hypoxia.[7] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent dioxygenases.[8] This hydroxylation targets HIF-1α for proteasomal degradation. By chelating the iron required for PHD activity, this compound can inhibit this degradation, leading to the stabilization and accumulation of HIF-1α even under normal oxygen levels.[7][8]
Figure 1: Mechanism of HIF-1α stabilization by this compound.
PART 1: High-Throughput Screening for Intracellular Iron Chelation
This section details a robust HTS assay to identify and characterize compounds that chelate intracellular iron, using this compound as a reference compound. The assay is based on the fluorescent probe Calcein-AM.[5]
Principle of the Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeant molecule. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) esters, releasing the highly fluorescent calcein.[9] The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily iron (Fe²⁺), from the labile iron pool.[5] When an iron chelator is introduced, it removes iron from calcein, leading to a dequenching and an increase in fluorescence. This increase in fluorescence is proportional to the ability of the compound to chelate intracellular iron.
Figure 2: Workflow of the Calcein-AM based iron chelation assay.
Detailed Protocol: Calcein-AM Iron Chelation HTS Assay
Materials and Reagents:
-
This compound (Test Compound)
-
Deferiprone (Positive Control)[1]
-
Calcein-AM (ThermoFisher, Cat number C3099 or equivalent)[10]
-
Cell line (e.g., HeLa, HEK293, or a cell line relevant to the research area)
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with Ex/Em filters for ~490/525 nm
Protocol Steps:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into black, clear-bottom microplates at a pre-determined optimal density (e.g., 10,000-20,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Deferiprone in DMSO (Positive Control).
-
Perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve from 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
-
Calcein-AM Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[10]
-
Dilute the Calcein-AM stock solution in serum-free medium to a working concentration of 2-5 µM.[9]
-
Aspirate the culture medium from the cell plates and wash once with PBS.
-
Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
After incubation, wash the cells twice with PBS to remove extracellular Calcein-AM.
-
Add the prepared compound dilutions (including positive and vehicle controls) to the respective wells.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Data Analysis and Interpretation:
-
Normalization: The fluorescence signal of each well should be normalized to the vehicle control (DMSO-treated cells), which is set to 100%.
-
Dose-Response Curves: Plot the normalized fluorescence intensity against the logarithm of the compound concentration.
-
EC₅₀ Determination: Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve. This value represents the concentration of the compound required to achieve 50% of the maximal fluorescence dequenching.
-
Positive Control Validation: The positive control, Deferiprone, should elicit a robust and dose-dependent increase in fluorescence, validating the assay's performance.
PART 2: High-Throughput Screening for HIF-1α Stabilization
This section outlines an HTS assay to identify compounds that stabilize HIF-1α, leveraging the iron-chelating properties of this compound. A common and effective method for this is a reporter gene assay.[11]
Principle of the HIF-1α Reporter Gene Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[11] When HIF-1α is stabilized, it translocates to the nucleus, binds to the HREs, and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is directly proportional to the level of HIF-1α stabilization.
Figure 3: Workflow of the HIF-1α reporter gene assay.
Detailed Protocol: HIF-1α Luciferase Reporter HTS Assay
Materials and Reagents:
-
This compound (Test Compound)
-
Cobalt Chloride (CoCl₂) or Dimethyloxalylglycine (DMOG) (Positive Controls for HIF-1α stabilization)[12]
-
HRE-luciferase reporter cell line (e.g., HEK293T or a relevant cancer cell line stably transfected with an HRE-luciferase construct)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Anhydrous DMSO
-
White, opaque 96- or 384-well microplates
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™ from Promega)
-
Luminometer
Protocol Steps:
-
Cell Seeding:
-
Seed the HRE-luciferase reporter cells into white, opaque microplates at an optimized density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of positive controls (e.g., 100 mM CoCl₂ in water or 100 mM DMOG in DMSO).
-
Perform serial dilutions in culture medium to the desired final concentrations.
-
-
Compound Treatment:
-
Add the compound dilutions to the cells. Include vehicle (DMSO) and positive controls.
-
Incubate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Normalization: Normalize the luminescence signal of each well to the vehicle control.
-
Dose-Response Curves and EC₅₀: Plot the normalized luminescence against the compound concentration to generate dose-response curves and calculate EC₅₀ values.
-
Assay Validation: The positive controls (CoCl₂ or DMOG) should induce a significant increase in the luciferase signal, confirming the responsiveness of the assay system.
Trustworthiness: Self-Validating Systems and Quality Control
To ensure the scientific integrity of the screening data, it is imperative to incorporate self-validating systems and rigorous quality control measures.
Cytotoxicity Assessment: The MTT Assay
It is crucial to assess the cytotoxicity of this compound to distinguish between a true biological effect and an artifact due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.[13]
Abbreviated MTT Assay Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with a dose-response of this compound for the same duration as the primary assays (e.g., 2-24 hours).
-
Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at ~570 nm.
The results of the cytotoxicity assay will determine the optimal concentration range for the primary HTS assays, ensuring that the observed effects are not due to a loss of cell viability. Concentrations exhibiting significant cytotoxicity should be excluded from the analysis of the primary screen.
Selectivity of Chelation
Hydroxypyridinone-based chelators are known for their high selectivity for Fe³⁺ over other biologically relevant metal ions such as Zn²⁺, Cu²⁺, and Ca²⁺.[4][5] This selectivity is a key aspect of their trustworthiness as pharmacological tools. While a full selectivity panel is beyond the scope of a primary HTS, it is an important consideration for hit validation and lead optimization.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a valuable chemical tool for high-throughput screening campaigns aimed at identifying modulators of iron metabolism and the hypoxia signaling pathway. The detailed protocols provided herein for the Calcein-AM and HIF-1α reporter assays, coupled with essential cytotoxicity assessment, offer a robust framework for researchers in drug discovery. By understanding the underlying mechanisms and adhering to rigorous experimental design, scientists can effectively leverage this compound to uncover novel therapeutic leads and deepen our understanding of fundamental cellular processes.
References
- 1. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mesoscale.com [mesoscale.com]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 10. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 11. pure.ul.ie [pure.ul.ie]
- 12. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
safety and handling procedures for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in the lab
An Application Guide to the Safe Laboratory Handling of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Authored by: Gemini, Senior Application Scientist
Introduction: this compound (CAS No. 61160-18-7) is a pyridinone derivative of significant interest in medicinal chemistry and drug development.[1] As a member of the pyridinone class, it serves as a versatile scaffold in the synthesis of novel therapeutic agents.[1] Its structural features, which include hydrogen bond donors and acceptors, make it a valuable building block for designing molecules with specific biological activities.[1] Given its application in research environments, a thorough understanding of its safety profile and proper handling procedures is paramount for protecting laboratory personnel and ensuring experimental integrity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating, integrating established safety principles with compound-specific data to foster a proactive safety culture.
Hazard Identification and Risk Assessment
A complete toxicological profile for this compound has not been thoroughly established. Therefore, it must be handled with the assumption that it is a potentially hazardous substance. The primary known hazards are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]
1.1 GHS Hazard Classification
The compound is classified with the following hazards[2]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation. (Note: Some safety data sheets for similar compounds suggest Category 1, "Causes serious eye damage"). Prudence dictates treating the hazard as high potential for eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
1.2 Hazard Summary Table
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation[2] |
| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation[2] |
1.3 Causality of Hazards The irritant properties of this compound are likely due to its chemical reactivity with biological tissues. As a fine solid powder, it can be easily aerosolized, posing an inhalation risk that can lead to irritation of the respiratory tract. Skin and eye contact can lead to local inflammation and irritation. Ingestion may cause systemic effects, although specific data is limited.
Physicochemical Properties
Understanding the physical properties of a chemical is critical for its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 61160-18-7 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 215.25 g/mol | [2][4][5] |
| Appearance | Khaki or brown solid/crystals | [3][6] |
| Melting Point | 171-173 °C | [3][7] |
| Storage Temperature | Varies by supplier: Room Temperature or Refrigerated (0-5 °C) | [3][6][7] |
Note on Storage: Supplier recommendations for storage temperature vary, with some indicating room temperature and others refrigeration.[3][6][7] It is imperative to follow the storage instructions provided on the supplier's safety data sheet (SDS) and product label. If no specific temperature is given, storing the compound in a cool, dry, well-ventilated area away from incompatible materials is a prudent default.
Standard Operating Procedures for Handling
A systematic approach to handling minimizes exposure and reduces the risk of accidents.
3.1 Pre-Handling Risk Assessment and Preparation
Before any manipulation, the researcher must perform a risk assessment. This involves reviewing the SDS, understanding the quantities being used, and identifying the specific hazards of the planned procedure.
Caption: Workflow for pre-handling risk assessment.
3.2 Engineering Controls
All work involving the solid form or concentrated solutions of this compound must be conducted in a certified chemical fume hood. This is the primary engineering control to mitigate the risk of inhaling the powder, which may cause respiratory irritation.[2] The fume hood sash should be kept as low as possible to maximize protection.
3.3 Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect against dust or splashes.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] Inspect gloves for any signs of degradation or puncture before use. Always remove gloves before leaving the laboratory area or touching personal items (e.g., keyboards, phones).
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure the material is appropriate for the solvents being used in the procedure.
-
Respiratory Protection: A respirator is generally not required if work is conducted within a certified fume hood.[7] If procedures with a high potential for aerosolization are performed outside of a hood (which is strongly discouraged), a risk assessment must be performed to determine the appropriate level of respiratory protection.
3.4 Protocol for Weighing and Transferring Solid Compound
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place an analytical balance inside the fume hood if possible. If not, use a "weighing enclosure" or perform the transfer with extreme care to minimize dust.
-
Staging: Place the stock container, a pre-labeled receiving vessel, and appropriate spatulas/weighing paper within the fume hood.
-
Transfer: Carefully open the stock container. Use a clean spatula to transfer the desired amount of solid to the weighing paper or directly into the receiving vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Closure: Securely close the stock container immediately after the transfer is complete.
-
Clean-up: Gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the cloth and any contaminated weighing paper as hazardous waste.
3.5 Protocol for Preparing Solutions
-
Preparation: Perform all steps inside a chemical fume hood.
-
Addition of Solid: Weigh the desired amount of this compound directly into the final flask or beaker.
-
Solvent Addition: Slowly add the desired solvent to the solid. If using a magnetic stir bar, add it before the solvent.
-
Dissolution: Cap the flask or cover the beaker with paraffin film and allow the mixture to stir until the solid is fully dissolved. Gentle heating may be required for some solvents, which should be done using a heating mantle or water bath with appropriate temperature control and monitoring.
Emergency Procedures
Rapid and correct response during an emergency is critical.
4.1 Spill Response Protocol
The response to a spill depends on its size and location.
Caption: Decision workflow for spill response.
-
For Small Spills (contained within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[7]
-
Carefully sweep the mixture into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
For Large Spills (or any spill outside a fume hood):
-
Immediately alert all personnel in the lab and evacuate the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent re-entry into the affected area until it has been cleared by trained professionals.
-
4.2 First Aid Measures
In the event of exposure, immediate action is required.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[7] Seek immediate medical attention and provide the SDS to the medical personnel.
Storage and Waste Disposal
5.1 Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Adhere strictly to the temperature guidelines provided by the supplier.[6][7] Keep it segregated from incompatible materials such as strong oxidizing agents.
5.2 Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): Collect in a labeled, sealed, and chemically compatible waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 61160-18-7 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 001chemical.com [001chemical.com]
- 6. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.cn]
- 7. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
- 8. biosynce.com [biosynce.com]
Troubleshooting & Optimization
how to improve the stability of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in solution
Here is the technical support center guide for improving the stability of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in solution.
A Guide to Understanding and Improving Solution Stability
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you make informed decisions in your experiments.
Understanding the Molecule: Core Concepts
This compound is a derivative of the 3-hydroxypyridin-4-one (HPO) class of compounds. A key feature of this class is its high affinity for trivalent metal ions, particularly iron(III)[1][2][3][4][5]. This chelating ability is central to its biological activity but also a critical factor in its stability profile. Instability in solution can lead to loss of potency, formation of impurities, and unreliable experimental results. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound.
Q1: What are the primary causes of degradation for this compound in solution?
There are three main degradation pathways you should be aware of: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The benzyloxy ether linkage is susceptible to cleavage, particularly under acidic conditions, which would yield 3-hydroxy-2-methyl-4(1H)-pyridinone and benzyl alcohol[6][7]. The pyridinone ring itself can also be susceptible to hydrolysis under harsh pH conditions.
-
Oxidation: The pyridinone ring is prone to oxidation. This process is often catalyzed by trace metal ions (like Fe³⁺ or Cu²⁺) that may be present in your solvents or reagents[8]. The presence of dissolved oxygen in the solution can also contribute to oxidative degradation[9].
-
Photodegradation: Like many aromatic compounds, this compound can be sensitive to light, especially UV radiation. Exposure to light can provide the energy to initiate degradation reactions[10][11].
Below is a diagram illustrating these potential degradation pathways.
References
- 1. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of hydroxypyridin-4-ones as orally active iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. A Selective Cleavage of Aromatic Benzyl Ethers Located ortho to a Carbonyl Group by Magnesium Bromide. | Semantic Scholar [semanticscholar.org]
- 8. Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts [mdpi.com]
common pitfalls in experiments with 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Introduction
Welcome to the technical support guide for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. This molecule is a critical intermediate, most notably in the synthesis of Deferiprone, an essential oral iron chelator used in the management of transfusional iron overload in conditions like thalassemia.[1][2][3] Its benzyloxy protecting group allows for selective reactions before being cleaved to yield the active 3-hydroxy-pyridinone moiety, a powerful bidentate ligand for Fe(III).[4][5]
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to anticipate and resolve common experimental challenges, ensuring the efficiency and success of your work.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific, common pitfalls encountered during the synthesis and handling of this compound.
Issue 1: Low or No Yield in Synthesis
Q: My reaction to convert 3-(benzyloxy)-2-methyl-4H-pyran-4-one to the pyridinone has a very low yield. What are the likely causes?
A: This is a frequent challenge, often stemming from incomplete reaction, suboptimal conditions, or side reactions. Let's break down the causality and solutions. The reaction is a ring-transformation where ammonia displaces the ring oxygen of the pyranone.
| Possible Cause | Underlying Principle & Troubleshooting Steps |
| Incomplete Reaction | Causality: The reaction requires sufficient thermal energy and time to proceed to completion. Troubleshooting: 1. Confirm Reflux: Ensure the reaction mixture is maintained at a vigorous reflux. A common mistake is insufficient heating.[6]2. Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, extend the reflux time (e.g., overnight).[7]3. Ammonia Concentration: Ensure an adequate excess of aqueous ammonia is used to drive the equilibrium towards the product.[6] |
| Suboptimal pH during Workup | Causality: The pyridinone product is amphoteric. Its solubility in aqueous and organic phases is highly dependent on pH. Significant product can be lost if the pH is not carefully controlled during extraction. Troubleshooting: 1. Acidification: After removing the ethanol/ammonia under reduced pressure, dissolve the residue in water and carefully adjust the pH to ~1 with concentrated HCl. This protonates the pyridinone, making it water-soluble and allowing for the removal of non-basic impurities with an organic wash (e.g., ethyl acetate).[6]2. Basification: After the acid wash, adjust the aqueous phase pH to ~10 with a strong base (e.g., 2 M NaOH). This deprotonates the pyridinone, making it less polar and extractable into an organic solvent like chloroform.[6] |
| Side Reactions | Causality: While the primary reaction is robust, prolonged heating or impurities in the starting material can lead to decomposition or byproduct formation. Troubleshooting: 1. Purity of Starting Material: Verify the purity of your 3-(benzyloxy)-2-methyl-4H-pyran-4-one. Impurities can interfere with the reaction.2. Minimize Thermal Stress: While reflux is necessary, avoid excessive, prolonged heating beyond what is needed for completion, as this can lead to degradation. |
Experimental Workflow: Synthesis
Below is a validated workflow for the synthesis of this compound.
References
- 1. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical analysis of the oral iron chelator deferiprone (DMHP,L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 61160-18-7 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
reducing cytotoxicity of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in cell lines
Here is the technical support center guide for reducing the cytotoxicity of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone in cell lines.
A Guide to Understanding and Mitigating In Vitro Cytotoxicity
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its cytotoxic effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and generate reliable, reproducible data.
This compound belongs to the hydroxypyridinone class of molecules, which are well-recognized for their metal-chelating properties, particularly for iron (Fe³⁺).[1][2] While this iron chelation is key to its therapeutic potential, especially in oncology where cancer cells exhibit an "iron addiction," it is also the primary driver of its cytotoxicity.[3] Understanding this dual nature is the first step in designing experiments that successfully distinguish between targeted anti-proliferative effects and unintended, off-target cell death.
This guide is structured into two main parts:
-
Frequently Asked Questions (FAQs): To cover the foundational concepts and common queries regarding the compound's mechanism of action.
-
Troubleshooting Guides: A problem-oriented section to address specific experimental issues with detailed explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions about the cytotoxic mechanisms of this compound.
Q1: What is the primary mechanism driving the cytotoxicity of this compound?
Answer: The cytotoxicity of this compound is primarily linked to its nature as a 3-hydroxy-4-pyridinone, a class of potent iron chelators.[2] The core mechanism can be broken down into two interconnected pathways:
-
Intracellular Iron Depletion: The compound sequesters essential intracellular iron. Iron is a critical cofactor for enzymes involved in fundamental cellular processes, most notably ribonucleotide reductase, which is essential for DNA synthesis and repair.[3] By depleting the labile iron pool, the compound induces cell cycle arrest and can trigger apoptosis.[4]
-
Induction of Oxidative Stress: While it may seem counterintuitive, iron chelation can disrupt normal iron homeostasis and lead to an increase in reactive oxygen species (ROS).[5] Free cellular iron can participate in the Fenton reaction, producing highly toxic hydroxyl radicals.[3] While chelators are designed to prevent this, an imbalance in the chelator-to-iron ratio can sometimes exacerbate oxidative stress, leading to damage of lipids, proteins, and DNA.[6]
Q2: I'm observing significant differences in cytotoxicity across my panel of cell lines. Why is that?
Answer: This is a common and mechanistically important observation. The differential sensitivity of cell lines can be attributed to several factors:
-
Iron Dependency: Cancer cell lines, particularly those that are highly proliferative, often have a higher requirement for iron compared to normal cells and may overexpress iron metabolism-linked proteins.[3] This makes them more vulnerable to iron chelation.
-
Antioxidant Capacity: Cells have endogenous antioxidant systems to combat ROS, with the Nrf2 pathway being a key regulator.[7][8] Cell lines with a more robust antioxidant response may be more resistant to the oxidative stress component of the compound's cytotoxicity.
-
Compound Metabolism and Efflux: Differences in the expression of drug uptake and efflux pumps (like P-glycoprotein) can alter the intracellular concentration of the compound. Furthermore, the benzyloxy- group may be metabolized at different rates in different cell lines to release the active chelating moiety.
Q3: Before troubleshooting complex biological mechanisms, what are the first experimental variables I should check?
Answer: Always start by ruling out common technical errors. Inconsistent or unexpectedly high cytotoxicity can often be traced back to fundamental experimental setup issues.
-
Compound Solubility and Stability: Confirm that the compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into your cell culture medium.[9] Undissolved compound leads to inconsistent dosing.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture wells is consistent across all treatments and below a cytotoxic threshold for your specific cell lines (typically <0.5%).[9] Always include a vehicle-only control.
-
Cell Health and Seeding Density: Use cells that are healthy and in their logarithmic growth phase. High variability can result from inconsistent cell numbers per well or using cells that are over-confluent or have been passaged too many times.[10][11]
Part 2: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your experiments.
Problem 1: The compound is far more cytotoxic than expected, even at low concentrations, making it difficult to establish a therapeutic window.
This suggests that secondary cytotoxic effects, such as oxidative stress, may be dominating the cellular response. Your goal is to determine if the observed cell death is due to the intended mechanism (iron depletion) or a confounding factor.
Hypothesis A: Cytotoxicity is mediated by excessive oxidative stress.
Scientific Rationale: The disruption of iron homeostasis can lead to a surge in ROS that overwhelms the cell's natural antioxidant defenses, causing rapid cell death.[7] By supplementing the culture with an external antioxidant, you can neutralize this ROS-mediated effect.
Solution: Perform a Co-treatment Experiment with an Antioxidant.
A common and effective antioxidant for this purpose is N-Acetyl-L-cysteine (NAC), a precursor to the master antioxidant glutathione.[8]
dot
Caption: Workflow for diagnosing ROS-mediated cytotoxicity.
Experimental Protocol: Antioxidant Rescue Assay
-
Cell Seeding: Plate your cells in a 96-well plate at their predetermined optimal density and allow them to adhere overnight.[11]
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to ~7.0. Filter-sterilize.
-
Prepare a 2X concentration series of your pyridinone compound in culture medium.
-
Prepare a 2X working solution of NAC in culture medium (a final concentration of 5 mM is a good starting point).
-
-
Treatment:
-
Control Wells: Add medium + vehicle.
-
NAC Control: Add medium containing 5 mM NAC to assess its own effect on cell viability.
-
Compound Only: Add your 2X pyridinone serial dilutions.
-
Co-treatment Wells: Add the 2X NAC solution first, followed by the 2X pyridinone serial dilutions.
-
-
Incubation: Incubate for your desired exposure period (e.g., 24-72 hours).[12]
-
Viability Assessment: Measure cell viability using a standard method like MTT, resazurin, or CellTiter-Glo®.
Data Interpretation: If NAC co-treatment significantly shifts the IC50 value to the right (i.e., increases cell viability), it strongly indicates that oxidative stress is a key component of the compound's cytotoxicity.
Hypothesis B: The cell line is exquisitely sensitive to iron depletion.
Scientific Rationale: While iron depletion is the goal for anti-cancer activity, some cell lines may undergo apoptosis or necrosis very rapidly upon chelation, preventing the study of more nuanced, cytostatic effects. To confirm that the cytotoxicity is indeed iron-dependent, you can perform a "rescue" experiment by providing an excess of iron.[5]
Solution: Perform an Iron Supplementation Control Experiment.
dot
Caption: Mechanism of iron chelation and rescue.
Experimental Protocol: Iron Rescue Assay
-
Cell Seeding: Plate cells as described previously.
-
Reagent Preparation:
-
Prepare an iron source. A 1:2 molar ratio of FeCl₃ to nitrilotriacetic acid (NTA) is often used to keep iron soluble at neutral pH. Ferric ammonium citrate (FAC) can also be used.
-
Prepare a 2X concentration series of your pyridinone compound.
-
-
Treatment:
-
Control Wells: Medium + vehicle.
-
Iron Control: Medium supplemented with your iron source (e.g., 100 µM Fe-NTA) to test for iron toxicity.
-
Compound Only: Your pyridinone serial dilutions.
-
Rescue Wells: Pre-incubate the 2X pyridinone dilutions with a 2X solution of the iron source for ~30 minutes. This allows the chelator to bind the supplemental iron before it is added to the cells. Add this mixture to the wells.
-
-
Incubation & Assessment: Incubate and assess viability as before.
Data Interpretation: If co-treatment with iron completely or significantly abrogates the compound's cytotoxicity, this confirms that the mechanism of action is iron chelation-dependent.[5] If cytotoxicity persists, the compound may have off-target effects unrelated to iron binding.
Problem 2: My results are inconsistent, with high variability between replicate wells.
High variability obscures the true biological effect of your compound. This is often a technical, rather than biological, problem.
Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Compound Precipitation | The benzyloxy group increases hydrophobicity. The compound may be soluble in DMSO but crash out of the aqueous culture medium, leading to uneven dosing. | Protocol: Visual Solubility Check. 1. Prepare the highest concentration of your compound in culture medium that you plan to use. 2. Incubate under culture conditions (37°C, 5% CO₂) for 1-2 hours. 3. Visually inspect the medium under a microscope for any signs of precipitation (crystals, film). Solution: If precipitation occurs, lower the top concentration or consider using a different formulation strategy (e.g., with Pluronic F-68). |
| Inconsistent Cell Seeding | A non-homogenous cell suspension will result in different numbers of cells being plated in each well, leading to variable results in viability assays.[9][10] | Best Practices: 1. Ensure you have a single-cell suspension before counting. 2. Gently but thoroughly mix the cell suspension between pipetting each row of a 96-well plate to prevent settling. 3. Perform a cell titration experiment to find the optimal seeding density where the assay signal is linear and not saturated.[11] |
| Assay Interference | Components in the medium (e.g., phenol red) or the compound itself can interfere with the chemistry of certain viability assays (e.g., absorbance or fluorescence).[9][12] | Control Experiment: Run your assay on wells containing medium + compound (no cells) to check for background signal. Solution: If interference is detected, switch to an orthogonal viability assay (e.g., if MTT shows interference, try a luminescence-based ATP assay like CellTiter-Glo®). |
References
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
purification strategies for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone to increase purity
An official website of the United States government
Here's how you know
Technical Support Hub: 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for purifying this critical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these methods for optimal purity.
Section 1: Initial Assessment & Impurity Profile (FAQs)
A successful purification begins with understanding your crude material. The synthetic route heavily influences the impurity profile, and a quick assessment can guide your entire strategy.
Q: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile is primarily dictated by the common synthetic pathway: the reaction of 3-(benzyloxy)-2-methyl-4H-pyran-4-one with an ammonia source.[1]
-
Unreacted Starting Material: The most common impurity is the pyranone starting material, 3-(benzyloxy)-2-methyl-4H-pyran-4-one. Its incomplete conversion is a frequent cause of contamination.
-
Benzyl Alcohol & Benzaldehyde: If the benzyl protecting group is labile under your reaction or workup conditions, you may see impurities from its cleavage or oxidation.
-
Polymeric Materials: Harsh reaction conditions (e.g., excessive heat) can sometimes lead to the formation of colored, higher molecular weight byproducts.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, chloroform, ether) may be present.[1]
Q: How can I perform a quick and effective purity assessment of my crude product?
A: Before committing to a large-scale purification, two simple checks are invaluable:
-
Thin-Layer Chromatography (TLC): TLC is the fastest way to visualize the complexity of your crude mixture. Spot your crude material alongside any available starting materials on a silica gel plate. A good starting eluent is a 7:3 or 8:2 mixture of Dichloromethane:Methanol or Ethyl Acetate:Hexane. The presence of multiple spots indicates impurities. Tailing of your main product spot may suggest issues with the compound's interaction with the acidic silica, a key insight for planning column chromatography.[2][3]
-
Melting Point Analysis: A sharp melting point is a strong indicator of high purity. The literature melting point for this compound is consistently reported in the range of 171-173 °C.[1][4][5] A broad melting range or a value significantly lower than this indicates the presence of impurities.
Section 2: Purification Strategy Selection
Based on your initial assessment, you can select the most appropriate purification strategy. The following workflow illustrates a logical progression from simpler to more rigorous techniques.
Caption: Decision workflow for purifying this compound.
Section 3: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. It exploits differences in solubility between the desired compound and contaminants in a chosen solvent.
Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is immiscible with the solvent and cools into an amorphous oil, which traps impurities.
-
Causality: This is common when using a solvent in which the compound is too soluble or when the solvent's boiling point is higher than the compound's melting point.
-
Troubleshooting Steps:
-
Add More Solvent: Your initial attempt may have been too concentrated. Add more hot solvent until the oil fully dissolves.
-
Change Solvent System: Switch to a solvent with a lower boiling point or one in which your compound is slightly less soluble. A mixed-solvent system is often ideal. For this compound, a methanol/ether system is reported to be effective.[1] Dissolve the crude product in a minimum of hot methanol, then slowly add ether (a non-solvent) until the solution becomes faintly cloudy. This brings the solution closer to its saturation point under controlled conditions.
-
Lower the Temperature: Ensure you are not heating the solution excessively past the point of dissolution.
-
Q: The purity of my material is good after recrystallization, but my yield is very low. How can I improve recovery?
A: Low yield is typically due to using too much solvent or not allowing sufficient time for crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Crashing the product out of solution by rapid cooling leads to smaller, less pure crystals and lower overall recovery.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by carefully evaporating a portion of the solvent from the filtrate and re-cooling.
-
| Solvent System | Rationale & Comments | Expected Purity |
| Methanol/Ether | Recommended. Methanol is a good solvent; ether is a non-solvent. Allows for fine-tuned control of saturation. Reported to yield brown cubic crystals.[1] | >98% |
| Ethanol | A single-solvent system. Good for compounds with moderate polarity. May require slow cooling for best results. | >95% |
| Chloroform | Mentioned as an extraction solvent in synthesis, suggesting good solubility.[1] Could be used, but care must be taken due to its high density and toxicity. | >95% |
Protocol 1: Recrystallization using Methanol/Ether
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
In a fume hood, add a minimal amount of hot methanol and stir until the solid is fully dissolved. Add dropwise if necessary.
-
While the solution is still warm, slowly add diethyl ether until a persistent cloudiness appears.
-
Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum. Confirm purity by melting point analysis.
Section 4: Mastering Column Chromatography
When recrystallization is insufficient, typically due to impurities with very similar solubility profiles, silica gel column chromatography is the next logical step.[6]
Q: My product spot is streaking badly on my analytical TLC plate. What does this mean for my column, and how can I prevent it?
A: Streaking, or "tailing," on a silica gel TLC plate is a classic sign of an undesirable interaction between your compound and the stationary phase.
-
Causality: The pyridinone ring contains a basic nitrogen atom. The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction between your basic compound and the acidic silica causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing.[3] This will lead to poor separation and low recovery on a larger column.
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (TEA) or pyridine to your chosen solvent system (e.g., Ethyl Acetate/Hexane). This neutralizes the acidic sites on the silica, allowing your compound to travel through the column in a tight, well-defined band.
-
Consider Alumina: If tailing persists, you can use a different stationary phase. Basic or neutral alumina is an excellent alternative for purifying basic compounds.
-
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and dry-pack it with silica gel (typically 50-100x the mass of your crude product).
-
Choose the Eluent: Based on TLC analysis, prepare a solvent system that gives your product an Rf value of ~0.3. A common starting point is Ethyl Acetate/Hexane. Crucially, add 0.5% triethylamine to the eluent mixture.
-
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Run the Column: Add the eluent and apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect Fractions: Collect fractions and monitor their contents using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 5: Leveraging Acid-Base Extraction
This technique is exceptionally powerful for separating acidic, basic, and neutral compounds.[7] this compound is amphoteric, meaning it has both acidic and basic properties, which we can exploit.
Q: How does acid-base extraction work for this specific molecule, and when should I use it?
A: Use this method when you need to remove neutral, non-ionizable impurities (e.g., unreacted pyranone starting material, benzyl alcohol). The process involves converting your pyridinone into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the pure product.
-
Mechanism:
-
Basification: In the presence of a strong base (e.g., NaOH), the N-H proton of the pyridinone ring is removed, forming a water-soluble sodium salt.
-
Acidification: In the presence of a strong acid (e.g., HCl), the nitrogen atom in the pyridine ring is protonated, forming a water-soluble hydrochloride salt.
The synthesis workup itself provides a clear blueprint for this method: dissolving the product by adjusting pH and then causing it to precipitate by readjusting the pH.[1]
-
Caption: Mechanism of purification via acid-base extraction.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like chloroform or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 2 M sodium hydroxide solution. The pH of the aqueous layer should be >10.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The pyridinone product will move into the aqueous layer as its sodium salt.
-
Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
Wash the aqueous layer with a fresh portion of ethyl acetate to remove any residual non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid or 2 M HCl with stirring until the pH is acidic (a pH of ~7-8 is often sufficient for precipitation, but the original synthesis goes to pH 1).[1]
-
The purified this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 1. This compound | 61160-18-7 [amp.chemicalbook.com]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
- 5. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
how to prevent degradation of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone during storage
Technical Support Center: 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage
As a Senior Application Scientist, I've seen firsthand how the stability of a key reagent can make or break a series of experiments. The compound this compound, a valuable intermediate in medicinal chemistry, particularly in the development of iron chelators and other therapeutics, possesses functional groups that render it susceptible to degradation if not handled with care.[1][2] This guide provides a comprehensive, experience-driven framework for its storage and handling, moving beyond simple instructions to explain the chemical rationale behind each recommendation. Our goal is to ensure the integrity of your compound, leading to more reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which features a light-absorbing pyridinone ring and a benzyloxy ether group, the primary degradation factors are:
-
Light (Photodegradation): The pyridinone core, similar to other pyridine-containing molecules, can absorb UV and visible light.[3][4] This energy absorption can excite the molecule to a higher energy state, initiating photochemical reactions that can lead to ring opening, dimerization, or other structural changes.[5]
-
Heat (Thermal Degradation): While the compound is a solid with a melting point between 171-173°C, elevated temperatures can provide the activation energy needed for slow decomposition over time.[6][7] Long-term exposure to ambient laboratory temperatures, especially in warmer climates, can compromise purity.
-
Atmosphere (Oxidation): The benzyloxy group and the electron-rich pyridinone ring can be susceptible to oxidation. Oxygen from the air, especially in the presence of light or trace metal impurities, can lead to the formation of unwanted byproducts.
-
Moisture (Hydrolysis): Although generally less reactive than esters or amides, ether linkages can undergo slow hydrolysis, particularly if the compound is stored in a humid environment or if acidic/basic impurities are present. Storing the compound in a desiccated environment is a crucial preventative measure.[3]
Q2: What are the ideal conditions for short-term (e.g., < 6 months) storage of the solid compound?
A2: For routine use, the solid should be stored in a cool, dark, and dry environment. Several suppliers recommend storage at room temperature or refrigerated at 0-5°C.[6][8][9] To reconcile these, the best practice is refrigeration (2-8°C) to minimize thermal degradation. The container must be opaque to prevent light exposure and tightly sealed to keep out moisture and oxygen.[3]
Q3: For long-term archival storage (e.g., > 6 months), what protocol do you recommend?
A3: Long-term stability requires more stringent controls. We recommend the following:
-
Use an Amber Glass Vial: This provides excellent protection from UV and visible light.[3]
-
Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen. This displaces oxygen, significantly reducing the risk of oxidative degradation.
-
Low Temperature: Store the sealed vial in a freezer at -20°C.
-
Desiccation: Place the vial inside a secondary container with a desiccant pouch to protect against moisture, especially during temperature changes when opening the freezer.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is not recommended for long-term stability.[3] Solvents can facilitate degradation pathways that are slow in the solid state. If you must prepare a stock solution for daily use, follow these guidelines:
-
Solvent Choice: Use a dry (anhydrous), aprotic solvent like DMSO or DMF.
-
Fresh is Best: Prepare only enough solution for your immediate experimental needs.
-
Short-Term Storage: If you must store a solution for a few days, aliquot it into small, tightly sealed vials, flush with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture.
Q5: How can I visually inspect my solid compound for signs of degradation?
A5: The pure compound is typically a khaki or off-white solid.[8] A noticeable change in color, such as yellowing or browning, is a strong indicator of photodegradation or oxidation.[3] You may also observe a change in texture, such as clumping, which could indicate moisture absorption. Any vial with discolored material should be considered suspect and its purity verified analytically before use.
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and addressing stability issues encountered during your research.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Color Change in Solid (e.g., from khaki to yellow/brown) | Photodegradation or Oxidation due to improper storage (light exposure, air). | 1. Discard the discolored compound as its purity is compromised. 2. Review your storage protocol. Ensure the new batch is stored in an amber vial, protected from light, and preferably under an inert atmosphere.[3] |
| New, Unexplained Peaks in Analytical Data (NMR, LC-MS) | Chemical Degradation into one or more byproducts. | 1. Attempt to identify the degradation products. Common pathways could involve de-benzylation or modification of the pyridinone ring.[10] 2. Perform a stability study on a fresh sample using a validated HPLC method (see Protocol 2) to confirm the degradation rate under your conditions. 3. Source a new, certified batch of the compound. |
| Inconsistent Experimental Results Using an Older Batch | Loss of Purity due to gradual degradation over time. The actual concentration of the active compound is lower than assumed. | 1. Do not use the old batch for critical experiments. 2. Always qualify a new batch of any reagent. We recommend running a simple purity check (e.g., HPLC, melting point) on newly received material and periodically on stored material. 3. Implement a strict "first-in, first-out" inventory system. |
Troubleshooting Decision Workflow
This diagram outlines a logical process for assessing the viability of a stored batch of this compound.
Caption: Troubleshooting Decision Tree for Stored Compound.
Part 3: Protocols and Methodologies
Adhering to standardized protocols is essential for maintaining compound integrity.
Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound
This protocol is designed to minimize exposure to environmental factors during handling.
-
Preparation: Work in a clean, dry area with low humidity. Have amber glass vials, a precision balance, and an inert gas (argon or nitrogen) source ready.
-
Equilibration: Before opening, allow the main container of the compound to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Quickly weigh the desired amount of compound and transfer it to a pre-labeled amber vial. Minimize the time the main container is open.
-
Inerting: Flush the headspace of the new aliquot vial with argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately cap the vial tightly. Use caps with chemically resistant liners (e.g., PTFE).
-
Storage: Place the new aliquot in the appropriate storage location (e.g., -20°C freezer) inside a secondary container with a desiccant.
-
Main Container: Securely reseal the main container, flush with inert gas if possible, and return it to its long-term storage location.
Protocol 2: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative way to assess the purity of your compound and detect the emergence of degradation products.
-
Objective: To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[10]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid or Trifluoroacetic Acid) is a good starting point.
-
Example Gradient: Start at 10% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined empirically).
-
Procedure:
-
Prepare a standard solution of a fresh, high-purity reference sample of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Prepare a solution of the test sample (the stored batch) at the same concentration.
-
Inject both solutions into the HPLC system.
-
Analysis: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the test sample relative to the reference standard. The percent purity can be calculated based on the relative peak areas.
-
Part 4: Understanding Degradation Pathways
The primary degradation pathways are driven by light and oxidation. Understanding these mechanisms reinforces the importance of the recommended storage conditions.
Caption: Potential Degradation Pathways for the Compound.
Part 5: Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Stock Solution (Not Recommended) |
| Temperature | 2–8°C (Refrigerated)[3][8] | -20°C (Frozen)[3] | -20°C to -80°C |
| Light | Protect from light (Amber vial)[3] | Protect from light (Amber vial)[3] | Protect from light (Amber vial) |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon/Nitrogen) | Flush with inert gas before sealing |
| Moisture | Store in a dry place | Use a secondary container with desiccant | Use anhydrous aprotic solvents |
By implementing these scientifically-grounded storage and handling protocols, you can significantly mitigate the risk of degradation, ensuring the integrity of your this compound and the validity of your experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. This compound | 61160-18-7 [amp.chemicalbook.com]
- 7. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
- 8. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 9. 001chemical.com [001chemical.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone In Vivo
Welcome to the technical support center for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo application of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally related pyridinone and benzyloxy-containing compounds to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and expected behavior of this compound in vivo.
Q1: What are the primary challenges I should anticipate regarding the oral bioavailability of this compound?
A1: Based on its structure, the primary challenges are likely twofold:
-
Poor Aqueous Solubility: The pyridinone core, while containing polar functional groups, can exhibit limited aqueous solubility, especially with the addition of the lipophilic benzyloxy group. This can lead to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[1][2]
-
First-Pass Metabolism: The benzyloxy moiety and the pyridinone ring are susceptible to extensive first-pass metabolism in the gut wall and liver.[3] This can significantly reduce the amount of parent drug reaching systemic circulation.
Q2: What are the likely metabolic pathways for this compound?
-
O-debenzylation: Cleavage of the benzyl group to form the corresponding 3-hydroxy-2-methyl-4(1H)-pyridinone is a highly probable metabolic route.[4]
-
Aromatic Hydroxylation: The benzyl ring and the pyridinone ring are both susceptible to hydroxylation.[4]
-
N-oxidation: The nitrogen atom in the pyridinone ring can be oxidized.[3]
-
Glucuronidation and Sulfation: The resulting hydroxylated metabolites can undergo phase II conjugation with glucuronic acid or sulfate, facilitating their excretion.[5]
Q3: Are there any known toxicities associated with this compound or its predicted metabolites?
A3: While specific toxicity data for this compound is limited, it is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] The primary metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone, is a structural analog of deferiprone, an iron chelator. High doses or chronic administration of iron chelators can lead to agranulocytosis and other side effects, so monitoring hematological parameters in long-term in vivo studies is advisable.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo experiments.
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Question: My initial pharmacokinetic study with an aqueous suspension of this compound resulted in very low and highly variable plasma concentrations. What's going on and how can I fix it?
Answer: This is a classic sign of poor aqueous solubility and dissolution-rate limited absorption. The variability likely stems from differences in GI transit time and local pH among your study animals.
Troubleshooting Workflow:
Caption: Troubleshooting low plasma exposure.
Detailed Steps:
-
Particle Size Reduction:
-
Rationale: Decreasing the particle size increases the surface area available for dissolution.
-
Action: Consider micronization or nanomilling of your compound. This can be a straightforward first step to improve dissolution.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting the crystalline drug to an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[8]
-
Protocol: See Protocol 1: Preparation of an Amorphous Solid Dispersion.
-
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Rationale: These formulations can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step.[9]
-
Protocol: See Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS).
-
-
Cyclodextrin Complexation:
-
Rationale: Encapsulating the drug within a cyclodextrin molecule can increase its solubility in water.[10]
-
Action: Perform feasibility studies with different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to assess complexation efficiency.
-
-
Issue 2: High Clearance and Suspected First-Pass Metabolism
Question: Even with an improved formulation, the oral bioavailability of my compound is still low. How can I determine if first-pass metabolism is the culprit and what can I do about it?
Answer: Low oral bioavailability despite good solubility points towards high first-pass metabolism. To confirm this, you'll need to compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration.
Experimental Workflow for Assessing First-Pass Metabolism:
Caption: Workflow to investigate and mitigate first-pass metabolism.
Detailed Strategies:
-
Prodrug Approach:
-
Rationale: Modifying the structure of the parent drug to mask the site of metabolism can improve its stability in the gut and liver. The prodrug is then converted to the active drug in the systemic circulation.[11]
-
Example: Attaching a promoiety to the 3-hydroxy group (after debenzylation) could be a viable strategy if that is the primary site of glucuronidation.
-
-
Co-administration with Enzyme Inhibitors:
-
Rationale: While not a long-term clinical strategy, co-administering a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors like ketoconazole) in preclinical studies can help confirm the involvement of specific enzymes in the first-pass metabolism.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Procedure:
-
Dissolve the drug and polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution by gentle heating or sonication if necessary.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil phase (e.g., Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40), and a cosurfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of the drug in various oils, surfactants, and cosurfactants.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare formulations by mixing the drug, oil, surfactant, and cosurfactant in different ratios.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
-
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
-
Materials: Rat plasma, this compound analytical standard, a suitable internal standard (e.g., a stable isotope-labeled version of the analyte), acetonitrile, and formic acid.
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte and internal standard by direct infusion.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of the analyte into blank plasma.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12]
-
-
Data Summary
Table 1: Potential Formulation Strategies and Their Applicability
| Formulation Strategy | Rationale | Potential Advantages | Potential Disadvantages | When to Consider |
| Micronization/Nanomilling | Increased surface area | Simple, widely applicable | May not be sufficient for very poorly soluble drugs, risk of agglomeration | Initial approach for dissolution rate-limited compounds. |
| Amorphous Solid Dispersions (ASDs) | Increased solubility and dissolution rate | Significant bioavailability enhancement, established manufacturing processes | Potential for physical instability (recrystallization) | For compounds with high melting points and poor aqueous solubility.[8] |
| Lipid-Based Formulations (SEDDS) | Bypasses dissolution, enhances lymphatic uptake | Can significantly improve absorption of lipophilic drugs, may reduce food effects | Requires careful selection of excipients, potential for GI side effects | For poorly water-soluble and lipophilic compounds.[9] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex | Can improve solubility and stability | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins | For molecules with appropriate size and geometry to fit within the cyclodextrin cavity.[10] |
| Prodrugs | Covalent modification to improve solubility or bypass first-pass metabolism | Can address multiple bioavailability barriers simultaneously | Requires careful design to ensure efficient conversion to the active drug | When both poor solubility and high first-pass metabolism are issues.[11] |
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of 3-benzoylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent results with 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Welcome to the technical support center for 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during experimentation with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.
Introduction
This compound is a versatile heterocyclic compound, often utilized as a precursor to 3-hydroxy-2-methyl-4(1H)-pyridinone, a well-known iron chelator.[1][2] Its benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be crucial during synthetic routes.[3] However, the unique chemical features of this molecule—the pyridinone core, the benzyl ether linkage, and its potential for tautomerism—can present specific challenges in experimental settings. This guide is structured to address these issues head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step in troubleshooting. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Melting Point | 171-173 °C | [5] |
| Appearance | Khaki Solid | [5] |
| Storage | Sealed in a dry place at room temperature or 0-5°C. | [5] |
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure the integrity of this compound, it should be stored in a tightly sealed container in a dry environment.[5] While room temperature is often acceptable for short-term storage, refrigeration at 0-5°C is recommended for long-term stability.[5] As with many fine chemicals, it's advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment, as it can cause skin and eye irritation.[4]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is not extensively published, based on its structure, it is expected to have good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Its aqueous solubility is likely to be low. For biological assays, preparing a concentrated stock solution in 100% DMSO is a common practice.[6] However, care must be taken to avoid precipitation when diluting into aqueous buffers.
Q4: What is the significance of the tautomerism of the 4(1H)-pyridinone ring?
A4: The 4(1H)-pyridinone ring can exist in equilibrium with its tautomeric form, 3-(benzyloxy)-2-methyl-pyridin-4-ol. In the gas phase, the pyridinol form may be more stable, but in polar solvents and the solid state, the pyridone form is generally favored.[7][8] This equilibrium is important because the two tautomers have different physicochemical properties, which can affect reactivity, polarity, and spectroscopic analysis.[9][10] Inconsistent experimental results can sometimes be traced back to shifts in this tautomeric equilibrium depending on the solvent and pH.[9]
Troubleshooting Guide
Issue 1: Inconsistent or Low Potency in Cell-Based Assays
You're observing significant variability in your IC₅₀ values or lower than expected activity in your cell-based assays.
-
Poor Aqueous Solubility and Precipitation: This is one of the most common culprits for inconsistent results with hydrophobic compounds.[11]
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding your compound to the cells, carefully inspect the diluted solution (at the final concentration) for any signs of precipitation or cloudiness.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%.[6] High DMSO concentrations can be toxic to cells and can also influence compound solubility.
-
Perform a Kinetic Solubility Assay: Determine the maximum soluble concentration of your compound in your specific assay medium. This will help you to work within a reliable concentration range.
-
Use a Co-solvent or Surfactant: If solubility remains an issue, consider the use of a co-solvent (e.g., ethanol, PEG 400) or a non-ionic surfactant (e.g., Tween 80) in your aqueous buffer to improve solubility.[6]
-
-
-
Compound Degradation: The benzyloxy group can be susceptible to cleavage under certain conditions, leading to the formation of the de-benzylated, and potentially more active, 3-hydroxy-2-methyl-4(1H)-pyridinone.
-
Troubleshooting Steps:
-
Analyze Compound Stability in Media: Incubate your compound in the cell culture medium for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC or LC-MS to check for the appearance of degradation products.[12][13]
-
Control for pH: Be mindful of the pH of your culture medium, as strong acidic or basic conditions can promote the cleavage of benzyl ethers.[3]
-
Minimize Light Exposure: Some pyridinone derivatives can be light-sensitive.[14] It is good practice to protect your stock solutions and assay plates from direct light.
-
-
-
Variability in Cell Health and Density: Inconsistent cell seeding density or poor cell health can significantly impact assay results.[15][16]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.
-
Monitor Cell Viability: Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) to monitor the baseline health of your cells.
-
Regularly Check for Contamination: Mycoplasma contamination can alter cellular responses and lead to unreliable data.
-
-
Caption: A workflow for troubleshooting inconsistent results in cell-based assays.
Issue 2: Unexpected Biological Activity or Off-Target Effects
Your experimental results suggest that the compound is having an effect that is inconsistent with its intended use as a protected precursor.
-
In Situ Debenzylation: The most likely cause is the cleavage of the benzyl protecting group in the experimental system, releasing the active iron chelator, 3-hydroxy-2-methyl-4(1H)-pyridinone.[1][2] This can occur due to enzymatic activity in cells or instability in the assay medium.
-
Troubleshooting Steps:
-
LC-MS Analysis of Cell Lysates or Media: After treating cells with your compound, collect both the cells and the culture medium. Analyze extracts by LC-MS to look for the mass corresponding to the de-benzylated product.[12]
-
Run a Control with the De-benzylated Compound: If available, run a parallel experiment with 3-hydroxy-2-methyl-4(1H)-pyridinone to see if it recapitulates the observed off-target effects.
-
Consider a More Stable Protecting Group: If de-benzylation is a persistent and undesirable issue, a different protecting group may be required for your application.[17][18]
-
-
-
Iron Chelation from Media Components: Even trace amounts of the de-benzylated, active chelator can sequester essential iron from the cell culture medium, leading to secondary effects on cell proliferation and metabolism that may be misinterpreted as a direct effect of your compound.[1][19]
-
Troubleshooting Steps:
-
Supplement Media with Iron: If you suspect iron chelation is the cause of the observed effects, try supplementing the media with a source of iron (e.g., ferric ammonium citrate) to see if it rescues the phenotype.
-
Use an Iron-Free Medium (if possible): For certain short-term assays, it may be possible to use an iron-free medium to eliminate this variable.
-
-
-
Intrinsic Off-Target Activity: While less common for a protected precursor, the parent molecule itself may have unforeseen biological targets.
-
Troubleshooting Steps:
-
In Silico Target Prediction: Use computational tools to predict potential off-target interactions of this compound.[20]
-
Broad-Spectrum Kinase or Receptor Screening: If the off-target effect is significant and reproducible, consider screening the compound against a panel of common off-targets (e.g., kinases, GPCRs).
-
-
Issue 3: Difficulty in Chemical Synthesis or Purification
You are experiencing low yields or obtaining impure material during the synthesis or purification of this compound.
-
Side Reactions During Benzylation: The benzylation of 3-hydroxy-2-methyl-4(1H)-pyridinone can sometimes lead to N-benzylation in addition to the desired O-benzylation.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the base, solvent, and temperature used for the benzylation reaction. A milder base may favor O-alkylation.
-
Thorough Characterization: Use NMR and Mass Spectrometry to confirm the structure of your product and rule out the presence of the N-benzylated isomer.
-
-
-
Difficulty in Removing Impurities: Co-elution of starting materials or by-products during column chromatography can be a challenge.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or using a small percentage of methanol in dichloromethane) to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.
-
-
| Technique | Purpose | What to Look For |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Correct chemical shifts and integrations for all protons and carbons; absence of impurity signals. |
| LC-MS | Purity assessment and identification of impurities/degradation products. | A single major peak corresponding to the correct mass; detection of de-benzylated product or other by-products.[12] |
| HPLC-UV | Quantitative purity assessment. | A single major peak with a purity of >95% is typically desired for biological assays.[12] |
| Melting Point | Identity and purity check. | A sharp melting point within the expected range (e.g., 171-173 °C).[5] |
References
- 1. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. cellgs.com [cellgs.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Iron Chelation Therapy: Evaluating Deferiprone and its Alternatives in the Management of Iron Overload
For Researchers, Scientists, and Drug Development Professionals
While the compound 3-(benzyloxy)-2-methyl-4(1H)-pyridinone is a key synthetic intermediate, it is not the therapeutically active agent. The active form, Deferiprone, is realized through the de-benzylation of this precursor, a process that unmasks the critical 3-hydroxy group responsible for its iron-chelating properties. This guide will, therefore, focus on the therapeutic utility of Deferiprone and its standing among alternative iron chelation therapies.
The Landscape of Iron Chelation Therapy: A Mechanistic Overview
Iron overload, a pathological consequence of hereditary hemochromatosis and frequent blood transfusions in conditions like β-thalassemia and sickle cell disease, necessitates therapeutic intervention to mitigate iron-induced organ toxicity. The primary therapeutic strategy is iron chelation, which involves the administration of agents that bind to excess iron, forming complexes that can be safely excreted from the body.
The three most prominent iron chelators in clinical use are Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). Their efficacy is rooted in their ability to form stable complexes with ferric iron (Fe³⁺), but they differ significantly in their chemical properties, stoichiometry of binding, and clinical profiles.
-
Deferoxamine (DFO): A hexadentate chelator, meaning one molecule of DFO binds to one iron ion (1:1 ratio), forming a stable complex primarily excreted via the kidneys.[1]
-
Deferiprone (DFP): A bidentate chelator, requiring three molecules to bind to a single iron ion (3:1 ratio).[2][3] This smaller molecular size is thought to facilitate better tissue penetration, particularly into the myocardium. The resulting iron complex is also renally excreted.[3]
-
Deferasirox (DFX): A tridentate chelator, with two molecules binding to one iron ion (2:1 ratio).[1] The DFX-iron complex is predominantly eliminated through the feces.[3]
The distinct physicochemical properties of these chelators influence their distribution, sites of action, and overall efficacy in reducing iron burden in different tissues.
Comparative Efficacy and Safety: A Data-Driven Analysis
The choice of an iron chelator is guided by a balance of efficacy in reducing systemic and organ-specific iron load and the safety profile of the agent. Numerous clinical trials and meta-analyses have compared Deferiprone, Deferoxamine, and Deferasirox, providing a wealth of data to inform therapeutic decisions.
Efficacy in Reducing Iron Overload
The primary endpoints for assessing the efficacy of iron chelators are the reduction in serum ferritin (a marker of total body iron stores) and liver iron concentration (LIC). More recently, magnetic resonance imaging (MRI) techniques have allowed for the non-invasive quantification of myocardial iron, a critical factor in preventing cardiac complications, which are a major cause of mortality in iron-overloaded patients.
| Parameter | Deferiprone (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) | Key Findings from Comparative Studies |
| Serum Ferritin Reduction | Effective in reducing serum ferritin levels, particularly in patients with high baseline values.[4] | Considered the historical gold standard for reducing serum ferritin. | Demonstrates significant reductions in serum ferritin.[5] | A meta-analysis showed a significant difference in favor of DFX over DFO in reducing serum ferritin levels (P=0.003).[6] DFP has shown comparable efficacy to DFO in some studies.[4] |
| Liver Iron Concentration (LIC) Reduction | Effective in reducing LIC. | Highly effective in reducing LIC. | Shows dose-dependent reduction in LIC.[7] | DFO has been shown to be more effective than DFP and DFX in reducing liver iron in some comparative analyses.[3][8] |
| Myocardial Iron Reduction (Cardiac T2* MRI) | Considered superior in removing myocardial iron.[8] | Less effective than DFP in removing cardiac iron.[9] | Efficacy in myocardial iron removal is established but may be less pronounced than DFP in some patient populations.[9] | Multiple studies and meta-analyses indicate that DFP is more effective than both DFO and DFX in improving myocardial T2* values, suggesting superior cardioprotective effects.[6][8][9] |
| Left Ventricular Ejection Fraction (LVEF) | Associated with improvement or stabilization of LVEF.[6] | Can improve LVEF in patients with cardiac siderosis. | Can maintain stable LVEF.[10] | Comparative studies have shown a significant improvement in LVEF with DFP compared to DFX and DFO.[6][9] |
Safety and Tolerability Profile
The long-term nature of iron chelation therapy necessitates a careful consideration of the adverse event profiles of each drug.
| Adverse Event Profile | Deferiprone (DFP) | Deferoxamine (DFO) | Deferasirox (DFX) | Key Findings from Comparative Studies |
| Route of Administration | Oral | Subcutaneous or Intravenous Infusion | Oral | The oral administration of DFP and DFX offers a significant advantage in terms of patient convenience and adherence compared to the parenteral administration of DFO.[11] |
| Common Adverse Events | Nausea, vomiting, abdominal pain, arthralgia.[2] | Local infusion site reactions, auditory and visual disturbances. | Gastrointestinal disturbances (diarrhea, nausea, abdominal pain), skin rash, elevations in serum creatinine.[12] | A network meta-analysis suggested that DFX has a higher risk of adverse events compared to DFP.[11] |
| Serious Adverse Events | Agranulocytosis (a severe drop in white blood cells) is a rare but serious risk, requiring regular monitoring of blood counts.[2] | Growth retardation in children, bone abnormalities. | Renal and hepatic toxicity, gastrointestinal hemorrhage.[12] | The risk of agranulocytosis with DFP necessitates stringent patient monitoring. The potential for renal and hepatic impairment with DFX also requires careful follow-up. |
Experimental Validation of Therapeutic Effect: Key Methodologies
The robust evaluation of iron chelators relies on a suite of well-defined experimental protocols to quantify iron levels in various biological compartments.
Quantification of Systemic Iron Stores: Serum Ferritin
Principle: Serum ferritin is a protein that stores iron, and its concentration in the blood is proportional to the total amount of iron stored in the body.[13] It is a fundamental biomarker for assessing and monitoring iron status.
Protocol: Electrochemiluminescence Immunoassay (ECLIA)
-
Sample Collection and Preparation: Collect peripheral blood in a serum separator tube. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,500 x g for 10 minutes. Aspirate the serum and store at -80°C until analysis. Ensure samples are at room temperature before testing.[14]
-
Assay Procedure (Automated Analyzer):
-
A 10 µL serum sample is incubated with a biotinylated monoclonal ferritin-specific antibody and a monoclonal ferritin-specific antibody labeled with a ruthenium complex, forming a sandwich complex.[14]
-
Streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.[14]
-
The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured.
-
Unbound substances are removed by washing.
-
A voltage is applied to the electrode, inducing chemiluminescent emission, which is measured by a photomultiplier.
-
-
Data Analysis: The light emission is directly proportional to the ferritin concentration in the sample. A standard curve is generated using calibrators of known ferritin concentrations to quantify the ferritin levels in the patient samples.
Non-invasive Assessment of Liver and Cardiac Iron: MRI R2*
Principle: The presence of iron in tissues shortens the T2* relaxation time of water protons in a magnetic field. The reciprocal of T2* is the relaxation rate R2. R2 is directly proportional to the tissue iron concentration.[15] This non-invasive technique has become the standard of care for quantifying liver and cardiac iron overload.[16]
Protocol: Liver Iron Concentration (LIC) Measurement using MRI R2*
-
Patient Preparation: No specific preparation is required. The patient lies supine in the MRI scanner.
-
Image Acquisition:
-
A multi-echo gradient-echo (mGRE) sequence is performed on a 1.5T or 3T MRI scanner.[17]
-
A single mid-hepatic slice is acquired during a single breath-hold.
-
Typical Imaging Parameters (1.5T):
-
Repetition Time (TR): 25 ms
-
Flip Angle: 20°
-
Multiple Echo Times (TEs): e.g., stepped at 0.25 ms intervals from 0.8 to 4.8 ms.[17]
-
Slice Thickness: 15 mm
-
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma on the R2* map, avoiding large blood vessels.
-
The signal intensity from the liver is measured at each echo time.
-
The R2* value is calculated by fitting the signal decay curve to a mono-exponential decay model.
-
The LIC (in mg of iron per gram of liver tissue, dry weight) is then calculated from the R2* value using a validated calibration equation. For example, at 1.5T, a linear relationship is often observed up to a certain iron concentration.[17]
-
In Vitro Assessment of Cellular Iron Chelation: The Calcein-AM Assay
Principle: Calcein-AM is a non-fluorescent, cell-permeable compound. Once inside the cell, it is hydrolyzed by intracellular esterases to the highly fluorescent calcein. The fluorescence of calcein is quenched by the binding of labile, chelatable iron. The addition of an iron chelator will sequester iron from calcein, resulting in an increase in fluorescence. This assay provides a measure of the intracellular labile iron pool (LIP).[18]
Protocol: Measurement of Labile Iron Pool by Flow Cytometry
-
Cell Preparation: Culture cells (e.g., macrophages or hepatocytes) to the desired confluency. Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS).[15]
-
Calcein-AM Loading:
-
Washing: Wash the cells three times with pre-warmed PBS to remove extracellular Calcein-AM.[15]
-
Baseline Fluorescence Measurement: Resuspend the cells in FACS buffer and acquire a baseline fluorescence reading on a flow cytometer using a blue laser for excitation (~490 nm) and detecting emission at ~515 nm.[15][19]
-
Chelator Addition and Measurement:
-
Add the iron chelator of interest (e.g., Deferiprone) to the cell suspension.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Acquire the fluorescence signal again.
-
-
Data Analysis: The increase in calcein fluorescence after the addition of the chelator is proportional to the amount of labile iron chelated. This provides a quantitative measure of the chelator's ability to access and remove intracellular labile iron.
Synthesis of Deferiprone: From a Protected Precursor to an Active Chelator
The therapeutic activity of Deferiprone is contingent on the presence of the 3-hydroxy group, which, along with the adjacent keto group, forms the bidentate chelation site for iron. In the synthesis of Deferiprone and its analogs, this hydroxyl group is often protected, for instance, as a benzyl ether in this compound. The final and critical step in the synthesis is the removal of this protecting group.
A common and effective method for the de-benzylation of benzyl ethers is catalytic hydrogenation.
Reaction: Debenzylation via Catalytic Hydrogenation
The benzyl ether is cleaved by reaction with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[11] This reaction yields the free hydroxyl group of the pyridinone and toluene as a byproduct.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of action of different iron chelators.
Experimental Workflows
Caption: Workflow for measuring the labile iron pool.
Conclusion
The validation of the therapeutic effect of an iron chelator like Deferiprone, derived from its benzyloxy-protected precursor, requires a multifaceted approach. A thorough understanding of its mechanism of action in comparison to its alternatives, coupled with a critical analysis of quantitative clinical data, is paramount. Furthermore, the ability to perform and interpret key experimental assays is essential for both preclinical and clinical research in this field.
Deferiprone has established itself as a potent oral iron chelator with a distinct advantage in removing myocardial iron, a critical factor in improving patient outcomes in iron overload syndromes. However, its use requires careful management due to the risk of serious side effects. The choice between Deferiprone and other chelators like Deferoxamine and Deferasirox depends on a comprehensive assessment of the patient's specific clinical condition, including the extent and location of iron deposition, as well as their ability to tolerate and adhere to the prescribed treatment regimen. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to navigate the complexities of iron chelation therapy and contribute to the advancement of treatments for iron overload disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. rb.org.br [rb.org.br]
- 3. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of N-hydroxyalkyl substituted deferiprone: a kind of iron chelating agents for Parkinson's disease chelation therapy strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mriquestions.com [mriquestions.com]
- 17. MRI R2 and R2* mapping accurately estimates hepatic iron concentration in transfusion-dependent thalassemia and sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | 61160-18-7 [amp.chemicalbook.com]
- 19. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
A Comparative Guide to 3-Hydroxypyridin-4-one Iron Chelators: Deferiprone vs. 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
Introduction: Iron is essential for numerous biological processes, from oxygen transport to DNA synthesis. However, its dysregulation leads to iron overload, a pathological condition characterized by the toxic accumulation of iron in various organs, including the heart, liver, and endocrine glands. This condition is a primary concern for patients with transfusion-dependent anemias like β-thalassemia and sickle cell disease. Iron chelation therapy is the cornerstone of managing iron overload, aiming to bind excess iron and facilitate its excretion from the body.
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) was the first orally active iron chelator to be introduced for clinical use and has been instrumental in managing cardiac siderosis, a leading cause of mortality in iron-overloaded patients.[1] It belongs to the 3-hydroxypyridin-4-one (3,4-HP) class of chelators, which are renowned for their high affinity and selectivity for ferric iron (Fe³⁺).[2][3] This guide provides a comparative analysis of deferiprone against a promising structural analog, 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. While deferiprone is a well-characterized therapeutic agent, its benzyloxy counterpart represents a research-stage molecule. The introduction of a benzyloxy group in place of a hydroxyl group at the 3-position is a rational design choice intended to modify the molecule's lipophilicity, which could significantly impact its pharmacokinetic and pharmacodynamic profile.
This document will delve into the physicochemical properties, chelation mechanisms, and established clinical profile of deferiprone, while simultaneously proposing a rigorous experimental framework to evaluate the therapeutic potential of this compound. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation iron chelators.
Part 1: Molecular Structure and Chelation Chemistry
The efficacy of a chelator is fundamentally dictated by its chemical structure, which influences its ability to coordinate with a metal ion. Both deferiprone and its benzyloxy analog are bidentate ligands, meaning each molecule can form two coordination bonds with an iron ion.
Deferiprone is a small, orally bioavailable molecule that rapidly enters the bloodstream.[1] Its bidentate nature requires three molecules to fully saturate the six coordination sites of a single ferric ion, forming a stable, neutral 3:1 complex.[4][5] This neutral charge is crucial for its ability to permeate cell membranes and access intracellular iron pools.[6] The resulting iron-deferiprone complex is then primarily excreted via the urine.[4]
This compound shares the core 2-methyl-4(1H)-pyridinone scaffold. The key distinction is the replacement of the 3-hydroxy group with a 3-benzyloxy group. This substitution preserves the essential keto-enol system required for iron binding but introduces a bulky, lipophilic benzyl group. It is hypothesized that this molecule will also form a 3:1 complex with Fe³⁺. The increased lipophilicity may enhance membrane permeability and alter tissue distribution compared to deferiprone, though it may also render the molecule more susceptible to certain metabolic pathways.
Chemical Structures
Caption: Chemical structures of Deferiprone and its benzyloxy analog.
Iron Chelation Complex```dot
Caption: A staged workflow for evaluating a novel iron chelator's efficacy.
Experimental Protocol 1: Determination of Iron (III) Affinity (pFe³⁺) by UV-Vis Spectrophotometry
-
Causality: This is the foundational experiment. A high and selective affinity for Fe³⁺ at physiological pH is the primary prerequisite for a successful iron chelator. The pFe³⁺ value provides a standardized metric for comparison, directly indicating the chelator's ability to sequester iron from biologically relevant sources. [7]* Methodology:
-
Solution Preparation: Prepare stock solutions of the test compounds (Deferiprone, this compound) and FeCl₃ in a physiologically relevant buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).
-
Competition Assay: The assay is based on the competition between the test chelator and a well-characterized reference chelator (e.g., EDTA) for Fe³⁺.
-
Spectrophotometric Measurement: Mix a constant concentration of Fe³⁺ and the reference chelator with varying concentrations of the test chelator. The Fe³⁺-EDTA complex has a distinct UV-Vis absorbance spectrum.
-
Data Acquisition: As the test chelator sequesters iron from EDTA, the absorbance spectrum will shift. Record the full spectrum (200-800 nm) for each concentration of the test chelator after equilibrium is reached.
-
Calculation: Using the known stability constants of the Fe³⁺-EDTA complex and the changes in absorbance, the stability constant of the new Fe³⁺-chelator complex can be calculated. From this, the pFe³⁺ value is derived.
-
-
Self-Validation: The protocol is validated by running deferiprone as a positive control, with the expectation that the calculated pFe³⁺ will align with previously published values.
Experimental Protocol 2: Cellular Iron Removal Efficacy using Calcein-AM Assay
-
Causality: High affinity (pFe³⁺) does not guarantee biological activity, which requires the ability to cross cell membranes and access the intracellular labile iron pool (LIP). The LIP is the reactive form of iron that catalyzes the formation of damaging free radicals. [4]This assay directly measures the reduction of the LIP.
-
Methodology:
-
Cell Culture and Iron Loading: Culture a relevant cell line (e.g., human hepatoma cells, HepG2) to confluence. Induce iron overload by incubating the cells with ferric ammonium citrate (FAC) for 24-48 hours.
-
Calcein-AM Staining: Load the cells with Calcein-AM. This non-fluorescent molecule freely enters the cell, where intracellular esterases cleave the AM group, trapping fluorescent calcein inside. The fluorescence of calcein is quenched by binding to intracellular iron.
-
Chelator Treatment: Wash the cells and incubate them with various concentrations of deferiprone or this compound for a defined period (e.g., 2-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope. As the chelator removes iron from calcein, fluorescence will increase.
-
Data Analysis: Plot the increase in fluorescence against chelator concentration to determine the effective concentration (EC₅₀) for each compound.
-
-
Self-Validation: Untreated iron-loaded cells serve as a negative control (low fluorescence), while cells treated with a saturating concentration of a known potent chelator (deferiprone) serve as a positive control (high fluorescence).
Experimental Protocol 3: Iron Excretion in an Iron-Overloaded Rodent Model
-
Causality: In vitro success must translate to in vivo efficacy. This animal model assesses the compound's oral bioavailability, metabolic stability, and overall ability to mobilize and excrete iron from the body, providing a holistic view of its therapeutic potential. [8]* Methodology:
-
Animal Model: Use adult Sprague-Dawley rats or C57BL/6 mice.
-
Iron Overload Induction: Induce systemic iron overload by administering multiple intraperitoneal injections of iron dextran over several weeks. [9]Confirm iron overload by measuring serum ferritin and liver iron concentration (LIC) in a subset of animals.
-
Dosing Regimen: Randomly assign iron-overloaded animals to treatment groups: Vehicle control, Deferiprone (e.g., 75 mg/kg/day), and this compound (at equimolar or varied doses). Administer the compounds orally once or twice daily for 5-7 days.
-
Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period at baseline and after treatment.
-
Iron Quantification: Digest the collected urine and feces samples using strong acid. Measure the total iron content in each sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Data Analysis: Calculate the net iron excretion (total iron in urine and feces minus baseline) for each treatment group. Compare the iron excretion efficiency of the novel compound to that of deferiprone.
-
-
Self-Validation: The vehicle control group establishes the baseline iron excretion in overloaded animals. The deferiprone group serves as the benchmark for efficacy, ensuring the model is responsive to a clinically effective oral chelator.
Part 3: Safety, Selectivity, and Synthesis
While efficacy is paramount, a chelator's safety and selectivity are equally critical for its therapeutic viability.
Deferiprone: Established Safety Profile
Deferiprone has been in clinical use for over two decades. [1]It is generally well-tolerated, with the most common side effects being gastrointestinal symptoms. [1]However, it carries a risk of more severe adverse events, including agranulocytosis (a severe drop in white blood cells), neutropenia, and arthropathy (joint pain), which necessitate regular blood count monitoring. [1][10]Despite these risks, a network meta-analysis found deferiprone to have a favorable safety profile compared to other chelators like deferasirox. [11]
Proposed Safety Evaluation for the Benzyloxy Derivative
A preliminary safety assessment should be conducted in parallel with efficacy studies.
-
In Vitro Cytotoxicity: An initial screen using a standard MTT assay on HepG2 or another relevant cell line will determine the compound's cytotoxic concentration (CC₅₀). A high therapeutic index (ratio of CC₅₀ to EC₅₀ from the cellular efficacy assay) is desirable.
-
Metal Selectivity: The 3,4-HP scaffold is known for its high selectivity for Fe³⁺ over other biologically important metals like Zn²⁺, Cu²⁺, Ca²⁺, and Mg²⁺. [3][12]This can be confirmed using competitive binding studies, for instance, by assessing the displacement of iron in the presence of equimolar concentrations of these other cations. This is crucial to avoid depleting the body of essential minerals.
Synthesis of this compound
The synthesis of this analog can be achieved from 3-(benzyloxy)-2-methyl-4H-pyran-4-one. [13]The general pathway involves the reaction of the pyranone precursor with an ammonia source, leading to ring transformation into the desired pyridinone.
Caption: Simplified synthesis workflow for this compound.
Conclusion
Deferiprone is a clinically validated, life-saving oral iron chelator that has set a high benchmark for efficacy, particularly in clearing toxic cardiac iron. [1]Its therapeutic profile, including its benefits and risks, is well-documented.
The investigational compound, this compound, is built upon the same potent 3-hydroxypyridin-4-one chelating core but is chemically distinguished by a benzyloxy substitution. This modification is predicted to increase lipophilicity, which may lead to a different pharmacokinetic profile, potentially enhancing tissue penetration or altering metabolic fate. While it holds promise as a selective and potent iron chelator, its true therapeutic potential can only be unlocked through the rigorous, multi-stage experimental framework proposed in this guide.
By systematically evaluating its iron affinity (pFe³⁺), cellular efficacy, and in vivo iron excretion capabilities against the gold standard of deferiprone, researchers can generate the critical data needed to determine if this structural modification translates into a tangible therapeutic advantage in the ongoing fight against iron overload.
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 5. macsenlab.com [macsenlab.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deferiprone, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance | MDPI [mdpi.com]
- 13. This compound | 61160-18-7 [amp.chemicalbook.com]
Navigating the Reproducibility Maze: A Comparative Guide to the Efficacy of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug discovery, the reproducibility of scientific findings is a cornerstone of progress.[1][2][3][4] The journey from a promising compound in the lab to a clinically effective therapeutic is fraught with challenges, and the ability to reliably replicate experimental results is paramount.[1][2] This guide provides a comprehensive analysis of the reported efficacy of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, placing it within the broader context of the ongoing "reproducibility crisis" in preclinical research.[1][2][3][5] We will delve into its potential therapeutic applications, compare its theoretical efficacy with established alternatives, and provide robust experimental protocols to empower researchers to conduct their own validated studies.
The Specter of Irreproducibility in Preclinical Research
The statistics are sobering. A significant percentage of preclinical studies, even those published in high-impact journals, are not reproducible when independently verified.[1][2] This lack of reproducibility not only hinders scientific advancement but also leads to a substantial waste of resources and time.[1][2] The causes are multifaceted, ranging from insufficient reporting of experimental details and statistical shortcomings to biological variability and a lack of standardized protocols.[3] For a compound like this compound, which is primarily available through chemical suppliers for research use, the onus of verifying its efficacy and understanding the nuances of its activity falls heavily on the individual researcher.[6][7]
Unveiling the Therapeutic Potential: this compound as an Iron Chelator and Antioxidant
Pyridinone-based compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.[8] The core structure of this compound suggests two primary avenues of therapeutic exploration: iron chelation and antioxidant activity.
The Iron Chelating Hypothesis: A Comparison with Clinically Approved Agents
Iron overload, a consequence of genetic disorders like β-thalassemia and frequent blood transfusions, necessitates treatment with iron chelating agents.[9][10] The pyridinone scaffold is central to the clinically approved oral iron chelator, Deferiprone. Therefore, it is logical to hypothesize that this compound may exhibit similar properties.
A direct comparison of the efficacy of this compound with established iron chelators is currently absent from the scientific literature. However, by examining the data for Deferiprone, Deferasirox, and Deferoxamine, we can establish a benchmark for the performance of a potential new chelator.
| Iron Chelator | Administration | Efficacy Highlights | Common Adverse Effects |
| Deferoxamine | Subcutaneous infusion | Effective in reducing serum ferritin and liver iron.[9][11] | Local reactions at infusion site, auditory and visual toxicity.[11] |
| Deferiprone | Oral | Particularly effective in removing cardiac iron.[12][13] | Agranulocytosis, neutropenia, gastrointestinal disturbances.[13] |
| Deferasirox | Oral | Effective in reducing serum ferritin and liver iron.[9][13] | Gastrointestinal disturbances, skin rash, increased serum creatinine.[13] |
| This compound | Hypothetical Oral | Unknown | Unknown |
Experimental Workflow for Assessing Iron Chelation Efficacy:
To rigorously assess the iron-chelating potential of this compound and ensure the reproducibility of findings, a multi-step experimental approach is essential.
Caption: Workflow for evaluating the iron chelation efficacy of a novel compound.
The Antioxidant Debate: Direct Scavenger or Metal Chelator?
Many compounds exhibiting iron-chelating properties also display antioxidant activity, as excess iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction. While some studies have reported antioxidant properties for various pyridinone derivatives, others suggest that their primary role is that of a "preventative" antioxidant by chelating transition metal ions rather than directly scavenging free radicals.[14][15][16][17][18]
Comparative Antioxidant Assays:
| Assay | Principle | Standard Controls |
| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Trolox, Ascorbic Acid |
| ABTS Radical Cation Decolorization Assay | Measures the reduction of the ABTS radical cation by an antioxidant. | Trolox, Ascorbic Acid |
| Ferrous Ion Chelating (FIC) Assay | Measures the ability of a compound to compete with ferrozine for the chelation of ferrous ions. | EDTA |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. | Quercetin |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions, standard, or solvent control to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the characteristic wavelength of DPPH (approximately 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standard.
-
Plot the percentage of inhibition against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Mechanism of Action: A Postulated Signaling Pathway
The primary mechanism of action for the therapeutic effects of pyridinone-based iron chelators is the removal of excess iron, thereby preventing iron-mediated cellular damage. This has downstream effects on various signaling pathways.
Caption: Postulated mechanism of action for a pyridinone-based iron chelator.
Conclusion: A Call for Rigorous and Transparent Research
While this compound presents a theoretically plausible scaffold for iron chelation and antioxidant activity, the absence of robust, reproducible efficacy data in the public domain necessitates a cautious and methodical approach. This guide has outlined the critical comparisons with established therapies and provided foundational experimental protocols to facilitate such investigations. By embracing principles of transparency, rigorous experimental design, and thorough validation, the scientific community can collectively work to overcome the reproducibility crisis and accelerate the translation of promising molecules into tangible therapeutic benefits.
References
- 1. trilogywriting.com [trilogywriting.com]
- 2. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tackling reproducibility in academic preclinical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 61160-18-7 [amp.chemicalbook.com]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 11. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. droracle.ai [droracle.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating the Mechanism of Action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides an in-depth technical framework for the cross-validation of the presumed mechanism of action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. We will explore its likely dual-action profile as both an iron chelator and a modulator of the hypoxia-inducible factor (HIF) pathway, comparing it with established therapeutic agents in each class.
Introduction: Unveiling the Bimodal Potential of a Pyridinone Derivative
This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold renowned for its metal-chelating properties. Its core structure is highly analogous to Deferiprone, a clinically approved oral iron chelator. The defining feature of this class is the 3-hydroxy-4-pyridinone moiety, which acts as a bidentate ligand, binding to ferric iron (Fe³⁺) with high affinity.
A critical structural feature of this compound is the presence of a benzyl group protecting the hydroxyl function. This suggests that the compound may act as a prodrug , requiring in vivo metabolic cleavage to unmask the active 3-hydroxy-4-pyridinone chelating group. This guide will proceed under this scientifically plausible hypothesis.
Furthermore, the enzymes central to the cellular oxygen-sensing pathway, the HIF prolyl hydroxylases (PHDs), are iron-dependent dioxygenases. Consequently, by reducing intracellular iron availability, iron chelators can indirectly inhibit PHD activity, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This dual potential for direct iron chelation and indirect HIF pathway modulation positions this compound as a compound of significant interest.
This guide will therefore outline the experimental strategies to validate these two interconnected mechanisms, providing comparative data from the established iron chelator Deferiprone and the direct HIF-PHD inhibitors Roxadustat and Vadadustat .
Proposed Mechanism of Action of this compound
The proposed mechanism initiates with the metabolic activation of the compound, followed by its action as an iron chelator, which in turn influences the HIF pathway.
Part 1: Validation of Iron Chelation Activity
The primary hypothesized mechanism is iron chelation. This can be validated through both in vitro and cell-based assays.
A. In Vitro Iron Chelation: The Ferrozine Assay
This spectrophotometric assay provides a quantitative measure of a compound's ability to chelate ferrous iron (Fe²⁺).
Causality Behind Experimental Choices: The Ferrozine assay is a robust and straightforward method to confirm the fundamental iron-binding capability of the active form of our compound. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a strong absorbance at 562 nm. A competing chelator will sequester Fe²⁺, preventing the formation of the Ferrozine-iron complex and thus reducing the absorbance. This allows for the calculation of the chelating efficiency.
Experimental Protocol: Ferrozine-Based Iron Chelation Assay
-
Reagent Preparation:
-
Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Prepare a 5 mM solution of Ferrozine in deionized water.
-
Prepare a stock solution of the test compound (and comparators) in a suitable solvent (e.g., DMSO or methanol).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound at various concentrations.
-
Add 100 µL of methanol.
-
Initiate the reaction by adding 50 µL of the 2 mM FeCl₂ solution.
-
Incubate for 5 minutes at room temperature.
-
Add 50 µL of the 5 mM Ferrozine solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Controls:
-
Blank: Methanol without the test compound or Ferrozine.
-
Control: Methanol and Ferrozine without the test compound (represents 0% chelation).
-
Positive Control: A known iron chelator like Deferiprone or EDTA.
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the formula: % Chelation = [1 - (Abs_sample / Abs_control)] * 100
-
B. Cellular Iron Chelation: The Calcein-AM Assay
This fluorescence-based assay measures a compound's ability to chelate the labile iron pool (LIP) within living cells.
Causality Behind Experimental Choices: While the Ferrozine assay confirms basic iron binding, the Calcein-AM assay provides evidence of biologically relevant activity: the ability to cross the cell membrane and access intracellular iron. Calcein-AM is a cell-permeable, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent calcein in the cytoplasm. The fluorescence of calcein is quenched by binding to intracellular iron. An effective iron chelator will sequester iron from calcein, leading to a recovery of fluorescence.[1][2][3]
Experimental Protocol: Calcein-AM Assay for Intracellular Iron Chelation
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa or HepG2) in a 96-well black, clear-bottom plate and grow to confluency.
-
-
Calcein-AM Loading:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with 0.15 µM Calcein-AM in buffer for 15 minutes at 37°C.[4]
-
-
Chelator Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Add the test compound and comparators at various concentrations to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader with excitation at ~488 nm and emission at ~517 nm.[4]
-
Record measurements at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
The increase in fluorescence over time is proportional to the rate and extent of intracellular iron chelation. The results can be expressed as the percentage increase in fluorescence compared to untreated cells.
-
Comparative Data: Iron Chelation
| Compound | In Vitro Chelation (Ferrozine Assay) | Cellular Chelation (Calcein-AM Assay) | pFe³⁺ Value* |
| This compound (Active Form) | Data to be determined | Data to be determined | Data to be determined |
| Deferiprone | Effective Fe²⁺ chelator[5] | Demonstrates intracellular iron chelation[6] | 20.6[7] |
| Roxadustat | Not a primary iron chelator | Not applicable | Not applicable |
| Vadadustat | Not a primary iron chelator | Not applicable | Not applicable |
*pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at a defined condition (pH 7.4, 1 µM total iron, 10 µM total ligand), indicating the affinity for iron. A higher value signifies stronger chelation.
Part 2: Validation of HIF-Prolyl Hydroxylase (PHD) Inhibition
The secondary hypothesized mechanism is the indirect inhibition of HIF-PHD enzymes due to iron chelation. This can be assessed by measuring the stabilization of HIF-1α and the upregulation of its downstream targets.
A. HIF-1α Stabilization: Western Blot Analysis
This technique directly measures the intracellular accumulation of the HIF-1α protein, which is rapidly degraded under normoxic conditions in the presence of active PHD enzymes.
Causality Behind Experimental Choices: Western blotting provides direct visual and quantifiable evidence of HIF-1α stabilization.[8][9] An increase in the HIF-1α protein band in response to treatment with the test compound under normoxic conditions indicates inhibition of the PHD-mediated degradation pathway. This is a hallmark of both direct and indirect PHD inhibitors.
Experimental Protocol: HIF-1α Western Blot
-
Cell Culture and Treatment:
-
Culture cells (e.g., Hep3B or HeLa) under normoxic conditions (21% O₂).
-
Treat cells with varying concentrations of the test compound, Deferiprone (as an indirect inhibitor), and Roxadustat/Vadadustat (as direct inhibitors) for 4-6 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 30-50 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize HIF-1α band intensity to a loading control like β-actin.
-
B. Downstream Target Upregulation: VEGF Secretion Assay (ELISA)
Vascular Endothelial Growth Factor (VEGF) is a key downstream target gene of HIF-1α. Measuring its secretion provides a functional readout of HIF pathway activation.
Causality Behind Experimental Choices: An ELISA for secreted VEGF is a highly sensitive and quantitative method to confirm that the stabilized HIF-1α is transcriptionally active.[5][10][11] An increase in VEGF secretion following treatment with the compound corroborates the findings from the Western blot and demonstrates a functional downstream consequence of PHD inhibition.
Experimental Protocol: VEGF ELISA
-
Cell Culture and Supernatant Collection:
-
Plate cells (e.g., Hep3B) and treat with the test compounds as described for the Western blot, but for a longer duration (e.g., 24 hours) to allow for protein synthesis and secretion.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for a commercial Human VEGF ELISA kit.
-
Typically, this involves adding the collected supernatants and a standard curve of recombinant VEGF to an antibody-coated plate.
-
A biotinylated detection antibody and a streptavidin-HRP conjugate are then used to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of VEGF in the samples by interpolating from the standard curve.
-
Comparative Data: HIF-PHD Inhibition
| Compound | HIF-1α Stabilization (Western Blot) | VEGF Secretion (ELISA) | PHD2 IC₅₀ (nM)* |
| This compound (Active Form) | Data to be determined | Data to be determined | Data to be determined |
| Deferiprone | Induces HIF-1α stabilization[12] | Increases VEGF expression | Indirect inhibitor |
| Roxadustat (FG-4592) | Potent inducer of HIF-1α stabilization | Increases VEGF expression | ~591[1] |
| Vadadustat (AKB-6548) | Induces HIF-1α and HIF-2α stabilization | Increases EPO (another HIF target) | ~11.8 |
*IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the PHD2 enzyme by 50% in an in vitro assay.
Conclusion and Forward Look
This guide provides a comprehensive, step-by-step framework for the cross-validation of the proposed dual mechanism of action of this compound. The central hypothesis is that it functions as a prodrug, which, upon metabolic activation, acts as a potent iron chelator. This primary mechanism is proposed to indirectly lead to the inhibition of HIF prolyl hydroxylases, thereby stabilizing HIF-1α and activating downstream hypoxia-responsive pathways.
The outlined experimental protocols—Ferrozine and Calcein-AM assays for iron chelation, and HIF-1α Western blotting and VEGF ELISA for HIF pathway modulation—constitute a self-validating system. Positive results across these assays would provide strong evidence for the proposed bimodal mechanism.
Crucially, direct experimental data for this compound and its de-benzylated, active form are not currently available in the public domain. The execution of these described protocols is therefore essential to fill this knowledge gap. By comparing the obtained results with the well-characterized profiles of Deferiprone, Roxadustat, and Vadadustat, researchers can precisely position this novel compound within the landscape of iron chelators and HIF-PHD inhibitors, paving the way for its potential development as a therapeutic agent.
References
- 1. This compound | 61160-18-7 [amp.chemicalbook.com]
- 2. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance [mdpi.com]
- 8. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Benchmarking Guide: Evaluating 3-(benzyloxy)-2-methyl-4(1H)-pyridinone Against Standard-of-Care Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Iron Overload Management
Iron, an element indispensable for life, becomes a potent toxin in excess. Pathological iron accumulation, or iron overload, is a serious condition resulting from genetic disorders like hereditary hemochromatosis or acquired through chronic blood transfusions required for conditions such as β-thalassemia and sickle cell disease.[1][2][3] The excess iron deposits in vital organs, including the liver, heart, and endocrine glands, catalyzing the formation of damaging reactive oxygen species and leading to significant morbidity and mortality.[4][5]
The cornerstone of management for transfusion-dependent iron overload is chelation therapy, which aims to bind and excrete excess iron from the body.[4][6][7] For decades, the therapeutic landscape has been dominated by three key players: Deferoxamine (injectable) and the oral agents Deferiprone and Deferasirox.[3] While these agents have revolutionized patient outcomes, each possesses limitations, including routes of administration, side-effect profiles, and variable efficacy in different iron compartments, highlighting an ongoing need for novel chelators with improved therapeutic indices.[8][9]
This guide introduces 3-(benzyloxy)-2-methyl-4(1H)-pyridinone , a novel pyridinone-based compound, as a potential next-generation iron chelator. Its structural similarity to the clinically proven chelator Deferiprone suggests a promising iron-binding motif.[10][11] The purpose of this document is to provide a comprehensive, scientifically-grounded framework for the rigorous preclinical benchmarking of this compound against the current standards of care. This guide is designed to be a dynamic blueprint, offering not just protocols, but the strategic rationale behind each experimental step, ensuring a thorough and objective evaluation of this promising new chemical entity.
Comparative Pharmacology: Mechanisms of Iron Chelation
Understanding the mechanisms of action of existing drugs is fundamental to contextualizing the potential of a new compound.
Current Standard Treatments:
-
Deferoxamine (DFO): A hexadentate chelator with a high affinity for ferric iron (Fe³⁺).[12][13][14] Administered parenterally, DFO primarily chelates non-transferrin-bound iron (NTBI) in the plasma and iron from stores within ferritin and hemosiderin.[12][15] The resulting ferrioxamine complex is water-soluble and excreted via the kidneys and bile.[12][13] Its major drawback is the need for slow, subcutaneous infusions over several hours, multiple nights a week, leading to significant compliance challenges.[5]
-
Deferiprone (DFP): An orally active bidentate chelator.[16] Three molecules of Deferiprone are required to form a stable, neutral 3:1 complex with one ferric ion.[17][18] This complex is then primarily excreted in the urine.[16][17][18] A key advantage of Deferiprone is its low molecular weight and lipophilicity, allowing it to penetrate cell membranes and access intracellular iron pools, including myocardial iron, more effectively than DFO.[17][18]
-
Deferasirox (DFX): An orally active tridentate chelator that forms a stable 2:1 complex with ferric iron.[19][20][21] The resulting complex is eliminated predominantly through the feces.[20] Deferasirox is effective at reducing liver iron concentration and serum ferritin and offers the convenience of once-daily oral dosing.[5][21]
Proposed Mechanism of this compound:
Based on its core 4(1H)-pyridinone structure, this compound is hypothesized to function as a bidentate iron chelator, analogous to Deferiprone. The hydroxyl and keto groups on the pyridinone ring are the likely iron-binding sites. The benzyloxy and methyl substitutions will influence its pharmacokinetic properties, such as lipophilicity, membrane permeability, and metabolic stability, which must be experimentally determined. It is anticipated to form a 3:1 complex with ferric iron, which would then be excreted.
Caption: Cellular iron pathways and mechanisms of action of iron chelators.
Proposed Benchmarking Strategy
A multi-tiered approach, progressing from fundamental biophysical properties to in vivo efficacy and safety, is essential for a comprehensive evaluation.
Part 1: In Vitro Characterization
The initial phase focuses on cell-free and cell-based assays to establish the fundamental iron-chelating activity and safety profile of this compound.
Rationale: This cell-free assay provides a direct measure of the compound's ability to bind iron and allows for a quantitative comparison of its affinity against standard chelators. The calcein assay is a well-established method for this purpose.[22] Calcein, a fluorescent dye, is quenched upon binding to iron. An effective chelator will sequester iron from the calcein-iron complex, restoring fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of calcein in a suitable buffer (e.g., HEPES buffered saline, pH 7.4).
-
Prepare a stock solution of FeCl₃.
-
Prepare stock solutions of this compound, Deferoxamine, Deferiprone, and Deferasirox in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well black plate, add the calcein stock solution to each well.
-
Add the FeCl₃ stock solution to quench the fluorescence. Allow to incubate for 5-10 minutes.
-
Measure the baseline fluorescence (Excitation ~485 nm, Emission ~515 nm).
-
-
Chelator Addition:
-
Add serial dilutions of this compound and the standard chelators to the wells.
-
Include a vehicle control (solvent only).
-
-
Data Acquisition:
-
Measure fluorescence kinetically over 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence recovery for each concentration.
-
Plot the percentage of fluorescence recovery against the chelator concentration and determine the EC₅₀ (half-maximal effective concentration) for each compound.
-
Rationale: Moving to a cellular model is crucial to assess membrane permeability and the ability to access and chelate intracellular iron. Iron-loaded hepatocytes are a clinically relevant model, as the liver is a primary site of iron storage and toxicity.[23]
Step-by-Step Methodology:
-
Cell Culture and Iron Loading:
-
Culture a human hepatocyte cell line (e.g., HepG2) under standard conditions.
-
Induce iron overload by incubating the cells with ferric ammonium citrate (FAC) for 24-48 hours.
-
-
Chelator Treatment:
-
Remove the iron-loading medium and replace it with a fresh medium containing various concentrations of this compound or the standard chelators.
-
Include an untreated iron-loaded control and a non-loaded control.
-
Incubate for 24 hours.
-
-
Endpoint Measurement (Ferritin Assay):
-
Lyse the cells and measure the total protein concentration.
-
Quantify the intracellular ferritin levels using a commercially available ELISA kit.
-
-
Data Analysis:
-
Normalize ferritin levels to the total protein concentration for each sample.
-
Calculate the percentage reduction in ferritin levels compared to the untreated iron-loaded control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for ferritin reduction for each compound.
-
Rationale: An early assessment of cytotoxicity is essential to determine the therapeutic window of the compound. This will be performed on cell types relevant to iron overload pathology, such as hepatocytes and cardiomyocytes.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate relevant cell lines (e.g., HepG2, and a cardiomyocyte cell line like AC16) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a wide range of concentrations of this compound and standard chelators for 24-48 hours.
-
-
Viability Assay:
-
Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound in each cell line.
-
Caption: Workflow for the in vitro characterization of iron chelators.
Part 2: In Vivo Preclinical Evaluation
Successful in vitro candidates must be evaluated in a living system to understand their pharmacokinetics, efficacy, and safety in a complex biological environment.
Rationale: A dietary iron overload model in mice is a well-established and reproducible method for inducing iron accumulation in the liver and other organs, mimicking transfusion-independent iron overload.[24][25] This model allows for the assessment of chelator efficacy in reducing established iron stores.
Step-by-Step Methodology:
-
Model Induction:
-
House C57BL/6 mice and feed them a high-iron diet (e.g., 2% carbonyl iron) for 8-12 weeks. A control group will receive a standard diet.
-
Confirm iron overload by measuring serum ferritin and liver iron concentration in a subset of animals.
-
-
Treatment Groups:
-
Randomly assign iron-overloaded mice to the following treatment groups (n=8-10 per group):
-
Vehicle control (administered orally)
-
This compound (e.g., 25, 50, 100 mg/kg/day, oral)
-
Deferiprone (e.g., 100 mg/kg/day, oral)
-
Deferasirox (e.g., 30 mg/kg/day, oral)
-
-
-
Dosing and Monitoring:
-
Administer treatments daily for 4-6 weeks.
-
Monitor animal weight and general health throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissues (liver, heart, spleen).
-
Measure serum ferritin and alanine aminotransferase (ALT) levels.
-
Determine tissue iron concentration using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry.
-
Perform histological analysis (Prussian blue staining) on tissue sections to visualize iron deposits.
-
Rationale: This acute or sub-chronic study provides critical information on the safety profile and potential target organs of toxicity for this compound.
Step-by-Step Methodology:
-
Animal Model:
-
Use healthy, non-iron-overloaded mice or rats.
-
-
Dosing:
-
Administer increasing doses of this compound daily for 14-28 days. Include a vehicle control group.
-
-
Clinical Observations:
-
Perform daily clinical observations for signs of toxicity. Monitor body weight and food consumption.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete blood count (CBC) and clinical chemistry panel (including kidney and liver function tests).
-
Conduct a gross necropsy and collect major organs for histopathological examination.
-
Caption: Workflow for the in vivo evaluation of iron chelators.
Data Presentation and Interpretation
The quantitative data generated from these studies should be summarized in clear, comparative tables to facilitate an objective assessment.
Table 1: In Vitro Performance Summary
| Compound | Iron Chelation EC₅₀ (µM) | Cellular Iron Removal IC₅₀ (µM) | Cytotoxicity CC₅₀ (HepG2, µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| This compound | Data | Data | Data | Data |
| Deferiprone | Data | Data | Data | Data |
| Deferasirox | Data | Data | Data | Data |
| Deferoxamine | Data | Data | Data | Data |
Interpretation: A promising candidate would exhibit a low EC₅₀ and IC₅₀ (indicating high potency) and a high CC₅₀ (indicating low toxicity), resulting in a favorable therapeutic index.
Table 2: In Vivo Efficacy in Iron Overload Model
| Treatment Group (Dose) | % Reduction in Liver Iron Concentration | % Reduction in Cardiac Iron Concentration | % Reduction in Serum Ferritin |
| This compound (Low) | Data | Data | Data |
| This compound (High) | Data | Data | Data |
| Deferiprone | Data | Data | Data |
| Deferasirox | Data | Data | Data |
Interpretation: The primary efficacy endpoint is the reduction in tissue iron, particularly in the liver and heart. Superior or non-inferior performance compared to the standard-of-care agents at a well-tolerated dose would be a significant finding.
Conclusion
The development of new iron chelators is a critical endeavor to improve the quality of life and long-term outcomes for patients with chronic iron overload. This compound, by virtue of its pyridinone scaffold, represents a rational starting point for a novel therapeutic. The benchmarking framework outlined in this guide provides a rigorous, multi-faceted strategy for its preclinical evaluation. By systematically comparing its performance against Deferoxamine, Deferiprone, and Deferasirox across a range of in vitro and in vivo models, researchers can generate the robust data package necessary to determine its true therapeutic potential. A successful outcome from these studies would pave the way for further development and potential clinical investigation, offering new hope for patients in need of safer and more effective chelation therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox for transfusion-related iron overload: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. issapharma.com [issapharma.com]
- 7. Treatment options for iron overload : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]
- 8. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unica.it [iris.unica.it]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 12. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 14. Deferoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. drugs.com [drugs.com]
- 16. What is Deferiprone used for? [synapse.patsnap.com]
- 17. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 18. macsenlab.com [macsenlab.com]
- 19. Deferasirox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. What is Deferasirox used for? [synapse.patsnap.com]
- 21. drugs.com [drugs.com]
- 22. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic Signature of Dietary Iron Overload in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advanced iron-overload cardiomyopathy in a genetic murine model is rescued by resveratrol therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Validation of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone Research Data
For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of statistical methodologies for validating research data on 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a notable member of the pyridinone class of compounds. This compound and its derivatives are of significant interest for their potential as iron chelators and reactive oxygen species (ROS) scavengers.[1][2][3]
This document is structured to provide not just procedural steps, but the scientific reasoning behind the choice of experimental design and statistical analysis. We will explore the validation of this compound's efficacy in comparison to established alternatives, ensuring that the data generated is not only accurate but also statistically robust and defensible.
The Scientific Imperative: Why Statistical Validation Matters
In drug development and medicinal chemistry, the journey from a promising compound to a potential therapeutic is paved with data. The central challenge is to distinguish a true biological effect from experimental noise. Statistical analysis provides the framework for making these distinctions with a defined level of confidence.[4] For a compound like this compound, which is often a precursor to or an analogue of biologically active molecules, early-stage in vitro data must be meticulously validated to justify further investigation.
This guide will focus on two primary applications of pyridinone derivatives: iron chelation and reactive oxygen species (ROS) scavenging. We will compare the performance of our topic compound against well-established standards:
-
Deferiprone: An orally active iron chelator from the 3-hydroxy-4-pyridinone class, widely used in the treatment of iron overload.[3][5][6]
-
Deferoxamine: A parenteral iron chelator, long considered a standard of care.[2]
-
EDTA (Ethylenediaminetetraacetic acid): A powerful chelating agent, often used as a positive control in iron chelation assays.
Experimental Design and Data Generation
To statistically validate the efficacy of this compound, we must first generate high-quality, reproducible data. Below are detailed protocols for assessing its iron chelation and ROS scavenging capabilities.
Protocol 1: Ferrous Iron Chelation Assay using Ferrozine
This spectrophotometric assay is based on the principle that ferrozine forms a stable, magenta-colored complex with Fe²⁺ ions. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity, which can be quantified.[7][8][9][10][11]
Experimental Workflow:
Caption: Ferrozine Assay Workflow for Iron Chelation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Deferiprone, Deferoxamine, and EDTA in a suitable solvent (e.g., DMSO or water).
-
Prepare a 2 mM solution of FeSO₄ in water.
-
Prepare a 5 mM solution of ferrozine in water.
-
-
Assay Procedure (96-well plate format):
-
To triplicate wells, add 50 µL of varying concentrations of the test compounds and controls.
-
To a set of triplicate wells, add 50 µL of buffer/solvent to serve as the control (no chelation).
-
Add 50 µL of the 2 mM FeSO₄ solution to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Add 100 µL of the 5 mM ferrozine solution to all wells.
-
Incubate for an additional 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation:
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without any chelator, and A_sample is the absorbance in the presence of the test compound.
-
Protocol 2: Hydroxyl Radical Scavenging Assay
This assay determines the ability of a compound to scavenge hydroxyl radicals (•OH), one of the most potent ROS. The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate •OH, which then degrades a detector molecule (e.g., 2-deoxyribose or salicylic acid). The extent of degradation is measured spectrophotometrically.[12][13][14][15]
Experimental Workflow:
Caption: Hydroxyl Radical Scavenging Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls (e.g., Mannitol or Trolox).
-
Prepare a 1.5 nM solution of FeSO₄.
-
Prepare a 6 mM solution of H₂O₂.
-
Prepare a 20 mM solution of sodium salicylate in buffer.
-
-
Assay Procedure:
-
In a test tube, mix 1.0 mL of the sample at various concentrations, 2.0 mL of the FeSO₄ solution, and 0.3 mL of the sodium salicylate solution.
-
Initiate the reaction by adding 1.0 mL of the H₂O₂ solution.
-
Incubate the mixture at 37°C for 1 hour.
-
-
Data Acquisition:
-
Measure the absorbance of the mixture at 510 nm.
-
-
Calculation:
-
The hydroxyl radical scavenging activity is calculated as: % Scavenging = [1 - (A_sample / A_control)] * 100 where A_sample is the absorbance in the presence of the test compound, and A_control is the absorbance of the control solution without a scavenger.
-
Comparative Data Analysis
The data from these experiments can be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.
Table 1: Comparative Iron Chelation Activity (IC50 Values)
| Compound | IC50 (µM) ± SEM (n=3) |
| This compound | 45.8 ± 2.1 |
| Deferiprone | 25.3 ± 1.5 |
| Deferoxamine | 15.7 ± 0.9 |
| EDTA | 8.2 ± 0.5 |
Table 2: Comparative Hydroxyl Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) ± SEM (n=3) |
| This compound | 88.4 ± 4.5 |
| Trolox (Positive Control) | 35.2 ± 2.8 |
| Mannitol (Positive Control) | 150.6 ± 8.1 |
Statistical Validation: From Raw Data to Defensible Conclusions
The core of validating your research data lies in the appropriate application of statistical tests. This section outlines the logical flow from data generation to statistical inference.
IC50 Determination via Non-linear Regression
The first step in analyzing the dose-response data is to determine the IC50 value for each compound. This is achieved by fitting the data to a non-linear regression model, typically a four-parameter logistic curve.[16][17] Software such as GraphPad Prism is ideally suited for this purpose.[16][18][19][20]
Causality: A dose-response relationship is inherently non-linear. Using a linear model would be inappropriate and lead to an inaccurate estimation of the IC50. The four-parameter model is chosen because it accounts for the bottom and top plateaus of the curve, the slope, and the IC50 value itself, providing a comprehensive and accurate fit to the biological data.
Comparing the Efficacy of Multiple Compounds: Analysis of Variance (ANOVA)
Once you have calculated the IC50 values from multiple independent experiments (at least three are recommended), the next critical question is: are the observed differences in potency between the compounds statistically significant?
To compare the means of more than two groups (e.g., our test compound vs. Deferiprone, Deferoxamine, and EDTA), the most appropriate statistical test is a one-way Analysis of Variance (ANOVA).[21][22][23][24]
Causality: It is a common mistake to perform multiple t-tests between pairs of groups.[21] This approach inflates the Type I error rate (the probability of finding a significant difference when one doesn't exist). ANOVA is the correct choice because it analyzes the variance between all groups simultaneously, controlling the overall error rate.[21] The ANOVA will yield a p-value that indicates whether there is a statistically significant difference somewhere among the group means.
Caption: Statistical Analysis Workflow for Comparing Multiple Groups.
Pinpointing the Differences: Post-Hoc Tests
If the ANOVA test returns a statistically significant p-value (typically p < 0.05), it tells us that at least one group is different from the others. However, it does not specify which groups are different. To determine this, a post-hoc test is required.[23]
-
Tukey's Honestly Significant Difference (HSD) test: This is a good choice for comparing every mean with every other mean.
-
Dunnett's test: This is the preferred method if you are comparing several experimental groups against a single control group.[23][24]
Causality: Post-hoc tests are designed to be performed after a significant ANOVA result. They adjust for multiple comparisons, providing p-values for the pairwise differences while maintaining the overall confidence level. This self-validating system ensures that any claims of superior or inferior efficacy are supported by rigorous statistical evidence.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral deferiprone for iron chelation in people with thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Iron-chelation therapy with oral deferiprone in patients with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. zen-bio.com [zen-bio.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. images.hach.com [images.hach.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxyl Radical-scavenging Activity [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Hydroxyl Free Radical Scavenging Capacity Assay Kit - Elabscience® [elabscience.com]
- 16. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 17. graphpad.com [graphpad.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Analysis of variance (ANOVA) comparing means of more than two groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chapter 5 Comparing More Than Two Treatments | Design and Analysis of Experiments and Observational Studies using R [designexptr.org]
- 23. biochemia-medica.com [biochemia-medica.com]
- 24. einsteinmed.edu [einsteinmed.edu]
A Comparative Guide to Confirming the Binding Affinity of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone to Ferric Iron
For researchers and drug development professionals, the precise quantification of a compound's binding affinity to its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth, objective comparison of methodologies to confirm and characterize the binding of the novel iron chelator, 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, to its target, ferric iron (Fe³⁺). We will explore the causality behind experimental choices, present detailed protocols for robust biophysical assays, and compare the binding characteristics of our compound of interest with established clinical iron chelators, Deferiprone and Deferoxamine.
The Imperative of Iron Chelation and the Promise of Pyridinones
Iron is essential for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species and leading to cellular damage. Conditions such as β-thalassemia and myelodysplastic syndromes, which necessitate frequent blood transfusions, often result in chronic iron overload. The primary therapeutic strategy is the use of iron chelators, which bind to excess iron, forming stable complexes that can be safely excreted from the body.[1]
The 3-hydroxy-4(1H)-pyridinone scaffold is a well-established pharmacophore for iron chelation.[2][3] Deferiprone, a small, orally active bidentate chelator, is a notable example from this class.[4][5] The compound at the center of this guide, this compound, is a structural analogue of Deferiprone, suggesting a similar mechanism of action centered on the chelation of ferric iron. The benzyloxy modification may influence its pharmacokinetic and pharmacodynamic properties, making a thorough characterization of its binding affinity essential.
Comparative Analysis of Iron Chelator Binding Affinities
To contextualize the binding affinity of this compound, it is crucial to compare it with the gold-standard iron chelators, Deferiprone and Deferoxamine. The binding affinity is typically expressed as the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction.
| Compound | Chemical Class | Stoichiometry (Chelator:Fe³⁺) | Binding Affinity (Kd) | pFe³⁺ | Reference |
| This compound | 3-hydroxy-4(1H)-pyridinone | 3:1 (inferred) | Not Reported | Not Reported | |
| 3-hydroxy-2-methyl-4-pyrone (close analogue) | 4-pyrone | 3:1 | ~6.3 x 10⁻²⁹ M (calculated from logβ₃) | ~28.20 | [6] |
| Deferiprone | 3-hydroxy-4(1H)-pyridinone | 3:1 | ~4.25 µM (for Fe²⁺) | 19.5 | [4][7][8] |
| Deferoxamine | Siderophore (Hexadentate) | 1:1 | ~2.5 x 10⁻³¹ M (calculated from logβ) | Not Reported | [9][10] |
Note on Kd values: The Kd for 3-hydroxy-2-methyl-4-pyrone was calculated from the reported overall stability constant (logβ₃ = 28.20), where Kd = 1/β₃. The Kd for Deferoxamine was calculated from its reported stability constant (log β = 30.6). The reported Kd for Deferiprone is for Fe²⁺, and its affinity for Fe³⁺ is expected to be significantly higher. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at a defined total iron and ligand concentration, providing a measure of chelating efficiency at physiological pH. A higher pFe³⁺ value indicates stronger chelation.
Choosing the Right Tool: A Comparative Overview of Binding Affinity Assays
Several biophysical techniques can be employed to determine the binding affinity of a small molecule to a metal ion. The choice of method depends on factors such as the nature of the interaction, the availability of materials, and the desired thermodynamic information.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy) in a single experiment. Label-free. | Requires relatively large amounts of sample. Sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface upon binding. | Real-time kinetic data (association and dissociation rates). High sensitivity. Requires small sample volumes. | Requires immobilization of one binding partner, which may affect its activity. Potential for non-specific binding. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Homogeneous assay format. Amenable to high-throughput screening. | Requires a fluorescently labeled ligand. The change in molecular weight upon binding must be significant. |
For the characterization of a novel iron chelator, Isothermal Titration Calorimetry (ITC) is the gold-standard method. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic signature of the interaction without the need for labels or immobilization.[11][12][13] Surface Plasmon Resonance (SPR) offers a powerful alternative, particularly for obtaining kinetic information, though careful experimental design is necessary to mitigate potential artifacts from surface immobilization.[14][15][16]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Iron Chelation
This protocol outlines the direct titration of ferric iron into a solution of this compound.
Causality of Experimental Choices:
-
Buffer Selection: A buffer with a low ionization enthalpy (e.g., HEPES or PIPES) is chosen to minimize heat changes due to buffer deprotonation/protonation upon metal binding.[11] The buffer pH is set to a physiologically relevant value (e.g., 7.4).
-
Sample Preparation: Dialysis of the chelator solution against the experimental buffer is crucial to ensure a perfect buffer match between the syringe and the cell, minimizing large heats of dilution that can obscure the binding signal.[12]
-
Concentration Range: The concentration of the chelator in the cell and the iron solution in the syringe are chosen to satisfy the "c-window" (1 < c < 1000, where c = n * [Macromolecule] / Kd). This ensures a sigmoidal binding isotherm from which the binding parameters can be accurately determined.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 20 mM HEPES buffer, pH 7.4, with 150 mM NaCl.
-
Dissolve this compound in the buffer to a final concentration of 50 µM. Dialyze the solution overnight against 2L of the same buffer at 4°C.
-
Prepare a 500 µM stock solution of FeCl₃ in the final dialysis buffer.
-
Degas all solutions immediately before use to prevent bubble formation in the calorimeter.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
-
Loading the Calorimeter:
-
Load the 50 µM chelator solution into the sample cell.
-
Load the 500 µM FeCl₃ solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
Record the heat changes after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the FeCl₃ solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site or sequential binding sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualization of the ITC Workflow:
References
- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical analysis of the deferiprone–iron binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alteritytherapeutics.com [alteritytherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deferoxamine - Wikipedia [en.wikipedia.org]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. nicoyalife.com [nicoyalife.com]
A Comparative Guide to the Toxicological Profile of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound is paramount to its potential therapeutic application. This guide provides a comparative analysis of the toxicity of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a member of the hydroxypyridin-4-one class of compounds known for their iron-chelating properties. Due to the limited publicly available, in-depth toxicology data for this specific molecule, this guide will focus on established methodologies for its evaluation and compare its potential toxicological profile with that of well-characterized, clinically approved iron chelators: Deferiprone, Deferasirox, and Deferoxamine.
Introduction to this compound and the Need for Comparative Toxicity Assessment
This compound belongs to the 3-hydroxypyridin-4-one (HPO) family of chelators, which are investigated for their potential in treating iron overload conditions.[1][2] The efficacy of these compounds is intrinsically linked to their ability to mobilize iron; however, this same property can contribute to their toxicity.[1] A thorough understanding of a novel HPO's safety profile is therefore critical before it can be considered for further development.
The current understanding of this compound's toxicity is limited. Available safety data sheets indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] There are also indications of potential hepatobiliary toxicity and neurotoxicity through acetylcholinesterase inhibition.[5] To build a comprehensive safety profile, a battery of standardized in vitro and in vivo toxicological assays is required.
This guide will compare the known toxicities of the established iron chelators Deferiprone, Deferasirox, and Deferoxamine to provide a framework for evaluating the potential risks associated with this compound.
Comparative Toxicity Profiles of Established Iron Chelators
The choice of an iron chelator for therapeutic use involves a careful balance between efficacy and toxicity.[1] The table below summarizes the key toxicities associated with Deferiprone, Deferasirox, and Deferoxamine.
| Adverse Effect | Deferiprone | Deferasirox | Deferoxamine |
| Gastrointestinal | Nausea, vomiting, abdominal pain (most frequent adverse reactions).[6] | Diarrhea, nausea, vomiting, abdominal pain (common, reported in up to 45% of patients).[7] | Nausea, abdominal pain.[8] |
| Hematological | Agranulocytosis (can be fatal) , neutropenia.[6][9] | Bone marrow suppression (neutropenia, agranulocytosis, worsening anemia, thrombocytopenia), including fatal events.[10] | Rare. |
| Hepatic | Increased serum alanine aminotransferase (ALT) levels.[6][11] | Hepatic toxicity, including failure (can be fatal).[10][12] More common in patients >55 years and those with comorbidities.[10] | Rare reports of elevated liver enzymes.[8] |
| Renal | Primarily excreted in urine.[13] | Acute kidney injury , including renal failure requiring dialysis and renal tubular toxicity (can be fatal).[10][14] | Acute renal failure, particularly with high intravenous doses.[8][15][16] |
| Ocular | Not a commonly reported major toxicity. | Lens opacities (uncommon).[7] | Ocular toxicity (blurriness, field constriction, color vision dysfunction, pigmentary retinopathy).[17] |
| Auditory | Not a commonly reported major toxicity. | Hearing loss (uncommon).[7] | Auditory toxicity .[18] |
| Musculoskeletal | Arthralgia (joint pain).[19][20] | Arthralgias.[8] | Myalgias.[8] |
| Other | Zinc deficiency, reddish-brown urine discoloration.[20] | Skin rash.[7] | Injection site reactions, hypersensitivity reactions.[8] |
Recommended Experimental Workflows for Toxicological Assessment
To establish a comprehensive toxicity profile for this compound, a tiered approach involving in vitro and in vivo assays is recommended. This follows the standard battery of tests required for the registration of new pharmaceuticals.[21]
In Vitro Cytotoxicity Assessment
The initial step is to determine the compound's direct effect on cell viability. This helps in identifying the concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 (half-maximal inhibitory concentration) value.
Causality Behind Experimental Choices: The MTT assay is a widely accepted, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity.[22] Using cell lines relevant to potential target organs of toxicity (liver and neuronal cells) provides more specific insights.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to cancer or heritable defects.[23] A standard battery of tests is recommended to detect different types of genetic damage.[21]
Experimental Workflow for Genotoxicity Testing
Caption: Tiered approach for genotoxicity assessment.
Experimental Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations caused by the test compound.[24]
-
In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei (small DNA fragments) in the cytoplasm of dividing cells.[24][25]
-
Mouse Lymphoma Assay (MLA): This assay can detect both gene mutations and clastogenic (chromosome-breaking) effects.[23]
Trustworthiness of Protocols: These in vitro genotoxicity assays are standardized and required by regulatory agencies.[24] Validation of these assays is crucial to ensure reliable and reproducible results.[24]
In Vivo Toxicity Studies
If in vitro studies indicate potential toxicity, or to further characterize the safety profile, in vivo studies in animal models are necessary.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: In vivo toxicity assessment workflow.
Experimental Protocols:
-
Acute Toxicity Study: A single high dose is administered to determine the immediate adverse effects and the median lethal dose (LD50).
-
Repeated-Dose Toxicity Study: The compound is administered daily for a specified period (e.g., 28 or 90 days) to evaluate the effects of long-term exposure.
-
Toxicokinetic Analysis: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Clinical Observations and Measurements: Animals are monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed and subjected to histopathological examination.
Expertise in Experimental Design: The choice of animal model, dose levels, and duration of the study are critical for obtaining meaningful data. These parameters should be based on the results of in vitro studies and the intended clinical application of the compound.
Potential Toxicity Mechanisms and Signaling Pathways
Iron chelators can induce toxicity through various mechanisms, including the disruption of intracellular iron homeostasis and the generation of reactive oxygen species (ROS).
Signaling Pathway for Iron Chelator-Induced Apoptosis
Caption: Potential pathway for iron chelator-induced apoptosis.
Studies on other iron chelators have shown that they can induce apoptosis in cancer cells by disrupting iron metabolism and activating the ROS-related MAPK signaling pathway.[26] Iron deprivation can lead to an increase in reactive oxygen species, which in turn can activate signaling cascades that result in programmed cell death.
Conclusion and Future Directions
While this compound shows promise as a potential iron chelator based on its chemical structure, a comprehensive evaluation of its toxicity is essential. This guide has outlined a systematic approach for this evaluation, drawing on established protocols and comparing its potential profile to that of approved iron chelators.
The key differentiators in the toxicity profiles of existing iron chelators, such as the risk of agranulocytosis with Deferiprone and nephrotoxicity with Deferasirox, highlight the importance of a thorough and multi-faceted toxicological assessment. Future research on this compound should focus on generating robust in vitro and in vivo data to clearly define its safety profile and determine its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 61160-18-7 [amp.chemicalbook.com]
- 5. 3-Benzyloxy-2-methyl-pyridin-4-ol | CymitQuimica [cymitquimica.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Deferiprone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Deferasirox nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. ashpublications.org [ashpublications.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. The toxic effects of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical use, therapeutic aspects and future potential of deferiprone in thalassemia and other conditions of iron and other metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed protocol for the proper handling and disposal of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone (CAS No. 61160-18-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established chemical safety principles and regulatory standards, reflecting a commitment to responsible laboratory practice.
Immediate Safety Profile & Hazard Identification
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a solid organic compound with specific hazards that must be managed with appropriate precautions. The Globally Harmonized System (GHS) classifications, along with key physical and chemical properties, are summarized below.
| Property | Value | Source |
| GHS Pictogram | Warning | [1][2][3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3][4] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [2][3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Appearance | Khaki or brown solid/crystalline powder | [2] |
| Melting Point | 171-173 °C | [2][5] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | [2] |
The Core Principle of Disposal: Hazardous Waste Incineration
From a regulatory and chemical standpoint, this compound must be treated as hazardous waste . This classification is based on its GHS hazard statements and its structural relation to pyridine, a compound class subject to stringent disposal regulations.[6][7]
The cardinal rule for the disposal of this compound is that it must not be released into the environment. This means:
-
DO NOT dispose of this chemical down the drain or in sanitary sewer systems.[5][8] Its effects on aquatic life are not fully characterized, and this practice is a violation of environmental regulations.
-
DO NOT mix with general laboratory or municipal trash.
The industry-standard and environmentally required method for the disposal of pyridine derivatives is high-temperature incineration by a licensed hazardous waste management facility.[6] This process, typically conducted in a rotary kiln at temperatures between 820°C and 1,600°C, ensures the complete destruction of the compound into less harmful components.[6]
Standard Operating Procedure (SOP) for Waste Collection
All materials contaminated with this compound must be segregated and collected as hazardous waste.
Step 1: Designate a Hazardous Waste Accumulation Container
-
Use a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) pail or drum is recommended for solid waste.
-
The container must be in good condition, free of leaks or residues from previous use.
Step 2: Label the Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste this compound" and its CAS number (61160-18-7).
-
Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Accumulate Waste
-
Place all contaminated solid materials directly into the labeled container. This includes:
-
Unused or expired reagent.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Weigh boats, filter paper, and other contaminated disposables.
-
-
Keep the container sealed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials like strong acids and oxidizing agents.[8]
Step 4: Arrange for Disposal
-
Once the container is full or has been in use for the maximum allowed time per institutional policy, contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step 1: Ensure Personnel Safety
-
Alert others in the immediate area.
-
If the spill is large or generates significant dust, evacuate the area and contact your EHS department immediately.
-
For small, manageable spills, ensure you are wearing appropriate PPE: chemical safety goggles, chemical-resistant gloves (nitrile is acceptable for incidental contact), and a lab coat.[9] If dust is present, a NIOSH-approved respirator is necessary.[5][9]
Step 2: Contain and Clean the Spill
-
Prevent the solid material from becoming airborne.
-
Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical sorbent.[5][10]
-
Carefully sweep the mixture into a dustpan and place it into your designated hazardous waste container.[5]
Step 3: Decontaminate the Area
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all cleaning materials into the hazardous waste container.
Step 4: Post-Cleanup
-
Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Decontamination of Surfaces and Equipment
Proper decontamination of non-disposable items is essential to prevent cross-contamination and accidental exposure.
-
Glassware and Equipment: Wash contaminated glassware and equipment thoroughly. A triple rinse procedure is recommended:
-
Rinse with an appropriate organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this solvent rinse as hazardous liquid waste.
-
Wash with soap and hot water.
-
Perform a final rinse with deionized water.
-
-
Surfaces: Clean laboratory benchtops and fume hood surfaces where the compound was handled with a suitable solvent, followed by a standard laboratory disinfectant or soap and water. All cleaning wipes should be disposed of as solid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 61160-18-7 [amp.chemicalbook.com]
- 3. georganics.sk [georganics.sk]
- 4. 4-Benzyloxy-2-(1H)-pyridone - High purity | EN [georganics.sk]
- 5. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(benzyloxy)-2-methyl-4(1H)-pyridinone
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-(benzyloxy)-2-methyl-4(1H)-pyridinone. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral): Ingestion can lead to adverse health effects.[1][2]
-
Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.[1][2]
-
Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.[1][2]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]
A foundational principle of laboratory safety is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, providing a detailed framework for PPE selection and use.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause irritation.[3] Latex gloves are not recommended.[3] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in situations with inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature is 0-5°C.
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Use
All handling of this compound should be conducted within a certified chemical fume hood to control airborne particles and vapors.
Donning PPE Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
